Trioctyl phosphite
Description
Properties
IUPAC Name |
trioctyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O3P/c1-4-7-10-13-16-19-22-25-28(26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQNJVLFFRMJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184371 | |
| Record name | Phosphorous acid, trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3028-88-4 | |
| Record name | Octyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3028-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorous acid, trioctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003028884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl phosphite, (C8H17O)3P | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorous acid, trioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Trioctyl Phosphite from 1-Octanol and Phosphorus Trichloride
This document provides an in-depth technical exploration of the synthesis of trioctyl phosphite, a versatile organophosphorus compound utilized as a stabilizer, antioxidant, and intermediate in various chemical industries. Tailored for researchers and chemical development professionals, this guide elucidates the underlying chemical principles, provides a field-proven experimental protocol, and emphasizes critical safety and handling procedures.
Foundational Principles: The Reaction Mechanism
The synthesis of this compound from 1-octanol and phosphorus trichloride (PCl₃) is a classic example of a nucleophilic substitution reaction at a phosphorus(III) center. The reaction proceeds through the stepwise displacement of the chloride atoms on the PCl₃ molecule by the nucleophilic octanoxy group derived from 1-octanol.
The overall stoichiometry of the reaction is:
PCl₃ + 3 CH₃(CH₂)₇OH + 3 B → P(O(CH₂)₇CH₃)₃ + 3 B·HCl
Where 'B' represents a tertiary amine base.
Causality of Key Components:
-
Phosphorus Trichloride (PCl₃): As a phosphorus(III) halide, PCl₃ serves as an excellent electrophile. The phosphorus atom is susceptible to nucleophilic attack due to the electron-withdrawing nature of the three chlorine atoms.
-
1-Octanol: The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the phosphorus center.
-
Tertiary Amine Base: The inclusion of a base, such as triethylamine or pyridine, is critical.[1][2] Each substitution step liberates one equivalent of hydrogen chloride (HCl). In the absence of a base, the generated HCl can protonate the alcohol, reducing its nucleophilicity, or react with the newly formed phosphite ester, leading to undesirable side products like dioctyl phosphite.[1][2] The tertiary amine acts as an HCl scavenger, forming a stable and often insoluble ammonium hydrochloride salt, which drives the reaction to completion and simplifies purification.[1][3]
The reaction mechanism can be visualized as a three-stage process, with each stage involving the substitution of one chloride ion.
Caption: Stepwise nucleophilic substitution mechanism for this compound synthesis.
Field-Proven Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound. All operations involving phosphorus trichloride must be conducted in a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |
| Phosphorus Trichloride | PCl₃ | 137.33 | 1.574 | 13.7 g (8.7 mL) | 0.10 | 1.0 |
| 1-Octanol | C₈H₁₈O | 130.23 | 0.824 | 40.4 g (49.0 mL) | 0.31 | 3.1 |
| Triethylamine | (C₂H₅)₃N | 101.19 | 0.726 | 31.4 g (43.2 mL) | 0.31 | 3.1 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 400 mL | - | - |
Experimental Workflow
The synthesis follows a logical progression from reaction setup to final product characterization.
Caption: General experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet. Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Charging: In the reaction flask, combine 1-octanol (40.4 g, 0.31 mol), triethylamine (31.4 g, 0.31 mol), and 300 mL of anhydrous diethyl ether.
-
Cooling: Immerse the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. Maintaining a low temperature is crucial as the reaction is highly exothermic.
-
PCl₃ Addition: Dissolve phosphorus trichloride (13.7 g, 0.10 mol) in 100 mL of anhydrous diethyl ether in the dropping funnel. Add the PCl₃ solution dropwise to the stirred octanol mixture over a period of 60-90 minutes. The rate of addition must be controlled to maintain the internal temperature below 10 °C.[4] A voluminous white precipitate of triethylamine hydrochloride will form.
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.
-
Workup - Salt Removal: Filter the reaction mixture under vacuum through a sintered glass funnel to remove the triethylamine hydrochloride precipitate. Wash the filter cake with two 50 mL portions of anhydrous diethyl ether to recover any entrained product.
-
Purification - Solvent Removal: Combine the filtrate and the ether washings. Remove the diethyl ether using a rotary evaporator.
-
Purification - Final Product Isolation: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.
Critical Safety and Hazard Management
A thorough risk assessment is mandatory before commencing this synthesis.
-
Phosphorus Trichloride (PCl₃): PCl₃ is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[5][6][7][8] It can cause severe burns to the skin, eyes, and respiratory tract.[5][7]
-
Handling: Always handle PCl₃ in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Spills: Neutralize small spills with a dry material like sand or sodium bicarbonate. Do not use water.
-
-
1-Octanol: Flammable liquid and can cause skin and eye irritation.
-
Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Can cause severe skin and eye burns.
-
Waste Disposal: Quench any residual PCl₃ by slowly adding it to a stirred, cooled solution of sodium bicarbonate. All liquid and solid waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
Product Characterization: A Self-Validating System
Proper characterization confirms the identity and purity of the synthesized this compound.
-
Physical Properties: A colorless, clear liquid with a characteristic phosphite odor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most definitive technique. This compound will exhibit a single peak in the characteristic phosphite ester region, typically around +139 ppm (relative to a phosphoric acid standard).[1] The absence of other signals, particularly in the phosphate region (~0 ppm), confirms the lack of oxidation.
-
¹H NMR: The spectrum will show characteristic signals for the octyl chain: a triplet for the terminal methyl group (~0.9 ppm), a broad multiplet for the methylene groups (~1.3-1.4 ppm), and a multiplet for the methylene group adjacent to the oxygen (~3.9 ppm). Integration of these signals should correspond to the C₈H₁₇O structure.
-
¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the octyl chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum serves as a rapid confirmation of functional groups. Key absorbances include strong C-H stretching bands around 2850-2960 cm⁻¹ and a characteristic, strong P-O-C stretching band around 1020-1050 cm⁻¹. The absence of a broad O-H stretching band (from ~3200-3600 cm⁻¹) confirms the complete reaction of the 1-octanol starting material.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Moisture in reagents or glassware. 2. PCl₃ loss due to evaporation or reaction with air. 3. Incomplete reaction. | 1. Thoroughly dry all glassware and use anhydrous solvents. 2. Handle PCl₃ quickly and under an inert atmosphere. 3. Extend reaction time or allow for a longer period of stirring at room temperature. |
| Product is Cloudy or Contains Solids | Incomplete removal of triethylamine hydrochloride salt. | Re-dissolve the product in a non-polar solvent (e.g., hexane), filter again, and re-evaporate the solvent. |
| ³¹P NMR shows multiple peaks | 1. Presence of dialkyl phosphite (side reaction). 2. Oxidation of product to trioctyl phosphate. | 1. Ensure stoichiometric or slight excess of base and maintain low reaction temperature. 2. Handle the final product under an inert atmosphere to prevent air oxidation. Re-purify by vacuum distillation. |
References
Sources
- 1. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 2. Phosphite ester - Wikipedia [en.wikipedia.org]
- 3. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. opcw.org [opcw.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. EP0666266A1 - Process for the preparation of trismethylolalkane phosphite - Google Patents [patents.google.com]
- 10. CN103435642B - Production method of trioctyl phosphate - Google Patents [patents.google.com]
- 11. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]
- 12. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 13. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]
- 14. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 15. US3253036A - Alkylation of amines with alkyl phosphites - Google Patents [patents.google.com]
An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Trioctyl Phosphite
This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of organophosphorus compounds. Herein, we provide a detailed exploration of the ³¹P NMR chemical shift of trioctyl phosphite, a widely used industrial chemical, offering both theoretical understanding and practical, field-proven insights for its analysis.
Introduction to ³¹P NMR Spectroscopy and the Significance of this compound
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantification of phosphorus-containing compounds.[1] The ³¹P nucleus possesses favorable NMR properties, including a natural abundance of 100% and a spin quantum number of ½, which results in sharp, readily interpretable spectra.[1] The chemical shift range in ³¹P NMR is extensive, spanning over 700 ppm, which allows for the sensitive differentiation of various phosphorus environments.[1]
This compound, also known as phosphorous acid trioctyl ester (CAS No: 3028-88-4), is a key organophosphorus compound with the chemical formula P(O(CH₂)₇CH₃)₃. It finds extensive application as a stabilizer and antioxidant in polymers, a lubricant additive, and an intermediate in chemical synthesis. Its performance and reactivity are intrinsically linked to its molecular structure and purity, making ³¹P NMR an essential tool for its characterization and quality control.
The ³¹P NMR Chemical Shift of this compound: A Detailed Analysis
The ³¹P NMR chemical shift is a sensitive indicator of the electronic environment surrounding the phosphorus nucleus. For this compound, a trivalent phosphorus compound (P(III)), the chemical shift is expected to appear in a characteristic downfield region.
Expected Chemical Shift Value
Based on established correlations for trialkyl phosphites, the ³¹P NMR chemical shift for this compound is anticipated to be in the range of +125 to +145 ppm relative to the external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm.[2] For comparison, similar trialkyl phosphites such as triethyl phosphite exhibit a chemical shift at approximately +139 ppm.[3] This downfield shift is characteristic of P(III) esters.
Factors Influencing the Chemical Shift
Several factors can influence the precise chemical shift of this compound:
-
Solvent: While non-deuterated solvents can be used for ³¹P NMR as they lack phosphorus atoms, the choice of solvent can still cause minor variations in the chemical shift due to differences in magnetic susceptibility and solvent-solute interactions. Common solvents for acquiring ³¹P NMR spectra include chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and toluene.
-
Concentration: Sample concentration can subtly affect the chemical shift, particularly at high concentrations where intermolecular interactions become more significant.
-
Temperature: Temperature fluctuations can lead to changes in molecular motion and intermolecular interactions, which may result in slight shifts in the resonance frequency.
-
Purity: The presence of impurities, particularly oxidation or hydrolysis products, will result in additional peaks in the spectrum. For instance, the corresponding phosphate oxidation product would appear at a significantly different chemical shift, typically in the range of 0 to -20 ppm.[2]
Data Summary
The following table summarizes the expected ³¹P NMR chemical shift for this compound and related compounds for comparative analysis.
| Compound | Structure | Expected ³¹P Chemical Shift (ppm vs. 85% H₃PO₄) |
| This compound | P(O(CH₂)₇CH₃)₃ | ~ +138 (estimated) |
| Triethyl Phosphite | P(OCH₂CH₃)₃ | ~ +139[3] |
| Trioctyl Phosphate | O=P(O(CH₂)₇CH₃)₃ | ~ 0 to -5 (estimated) |
| Phosphoric Acid | H₃PO₄ | 0 (Reference) |
Experimental Protocol for Acquiring a High-Quality ³¹P NMR Spectrum of this compound
This section provides a detailed, self-validating protocol for the acquisition of a quantitative ³¹P NMR spectrum of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Sample Preparation
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum free of artifacts.
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable solvent (e.g., CDCl₃ for field-frequency locking, though non-deuterated solvents can also be used). The use of a deuterated solvent is best practice for maintaining a stable magnetic field.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Filtration (Critical Step): Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral resolution and broaden the NMR signals.
-
Internal Standard (Optional for Quantification): For accurate quantification, a known amount of an internal standard with a distinct and non-overlapping ³¹P resonance can be added. Triphenyl phosphate is a suitable option for this purpose.
NMR Spectrometer Setup and Acquisition Parameters
Rationale: The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the final spectrum.
-
Spectrometer Tuning: Tune the NMR probe to the ³¹P frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent (if using a deuterated solvent) and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse experiment. For quantitative measurements, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[1]
-
Acquisition Time (AT): Set to at least 2-3 seconds to ensure adequate data points across the narrow phosphite peak.
-
Relaxation Delay (D1): A crucial parameter for quantitative accuracy. Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nuclei in the sample. For phosphites, a D1 of 10-20 seconds is a good starting point.
-
Pulse Width: Calibrate a 90° pulse for the ³¹P channel.
-
Spectral Width (SW): A spectral width of at least 250 ppm, centered around 50 ppm, will be sufficient to cover the expected phosphite peak and potential impurities.
-
Number of Scans (NS): Due to the high natural abundance of ³¹P, a relatively small number of scans (e.g., 16-64) is typically sufficient to achieve a good signal-to-noise ratio.
-
Decoupling: Use proton decoupling (e.g., Waltz-16) during the acquisition period to simplify the spectrum by removing ¹H-³¹P couplings.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the peak for the external 85% H₃PO₄ standard to 0 ppm. If an internal standard is used, its chemical shift can be used for referencing.
-
Integration: Integrate the area of the this compound peak and any other observed phosphorus signals for quantitative analysis.
Visualization of Key Concepts
Molecular Structure and ³¹P NMR Chemical Shift
The following diagram illustrates the molecular structure of this compound and its correlation to the expected ³¹P NMR chemical shift region.
Caption: Structure of this compound and its expected ³¹P NMR signal.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for acquiring the ³¹P NMR spectrum of this compound.
Caption: Experimental workflow for ³¹P NMR analysis of this compound.
Conclusion
The ³¹P NMR chemical shift of this compound is a key analytical parameter for its identification and characterization. By understanding the theoretical basis of its chemical shift and adhering to a rigorous, well-validated experimental protocol, researchers can confidently obtain high-quality, reproducible data. This guide provides the necessary framework for achieving this, empowering scientists to effectively utilize ³¹P NMR in their research and development endeavors.
References
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
-
31 Phosphorus NMR. University of Ottawa. [Link]
-
P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. [Link]
-
Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. National Institutes of Health. [Link]
-
31P chemical shifts. Steffen's Chemistry Pages. [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Octyl phosphite. PubChem. [Link]
-
31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]
-
Trioctyl phosphine oxide. SpectraBase. [Link]
-
The benchmark of 31P NMR parameters in phosphate. SciSpace. [Link]
-
31P NMR spectra for triethyl phosphite. ResearchGate. [Link]
-
The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Royal Society of Chemistry. [Link]
-
31P MAS-NMR of Crystalline Phosphorous Sulfides. Correlation of 31p Chemical Shielding Tensors with Local Environments. DTIC. [Link]
Sources
An In-depth Technical Guide to the Solubility of Trioctyl Phosphite in Organic Solvents
Introduction
Trioctyl phosphite, a trialkyl phosphite ester, is a compound of significant interest in various fields, including organic synthesis, polymer chemistry, and materials science, where it often serves as a stabilizer, antioxidant, or a reactant in diverse chemical transformations. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its solubility characteristics in organic solvents is paramount for its effective application in reaction media, formulation development, and purification processes.
The solubility of a compound is not merely a physical constant but a complex interplay of intermolecular forces between the solute and the solvent. This guide provides an in-depth technical exploration of the solubility of this compound, moving beyond simple qualitative descriptors to a predictive framework based on sound thermodynamic principles. In the absence of extensive empirical solubility data for this compound, this guide will equip the reader with the theoretical tools and practical methodologies to predict and assess its solubility in a wide array of organic solvents.
Physicochemical Properties: The Foundation of Solubility
To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties, as well as those of the solvents .
This compound: A Molecular Profile
This compound possesses a central phosphorus atom bonded to three octyloxy groups. The long, nonpolar alkyl chains dominate the molecule's character, rendering it largely nonpolar and lipophilic.
Key Physicochemical Properties of this compound (and its Analogue, Trioctyl Phosphate):
| Property | Value (this compound) | Value (Trioctyl Phosphate - Analogue) | Source |
| Molecular Formula | C₂₄H₅₁O₃P | C₂₄H₅₁O₄P | - |
| Molecular Weight | 418.6 g/mol | 434.6 g/mol | - |
| Appearance | Clear, colorless liquid | Colorless, viscous liquid | - |
| Hansen Solubility Parameters (HSP) | Not available | δD: 16.2, δP: 5.9, δH: 4.2 (MPa⁰.⁵) | [1] |
| Water Solubility | Low | Very low (0.600 mg/L at 24°C) | - |
| General Organic Solvent Solubility | Miscible with alcohol and ether | Soluble in many organic solvents |
Note: Due to the scarcity of published data for this compound, the Hansen Solubility Parameters for the structurally similar trioctyl phosphate are utilized as a close approximation in this guide.
Organic Solvents: A Spectrum of Properties
The choice of an organic solvent is critical in determining the solubility of this compound. Solvents are broadly classified based on their polarity, which is a function of their molecular structure and the resulting distribution of electron density.
Key Properties of Common Organic Solvents:
| Solvent | Dielectric Constant (ε) at 20°C | Hansen Solubility Parameters (MPa⁰.⁵) |
| δD | ||
| Nonpolar Solvents | ||
| n-Hexane | 1.88 | 14.9 |
| Toluene | 2.38 | 18.0 |
| Diethyl Ether | 4.34 | 14.5 |
| Polar Aprotic Solvents | ||
| Acetone | 20.7 | 15.5 |
| Ethyl Acetate | 6.02 | 15.8 |
| Dichloromethane | 9.08 | 17.0 |
| Polar Protic Solvents | ||
| Ethanol | 24.5 | 15.8 |
| Methanol | 32.7 | 14.7 |
| Water | 80.1 | 15.5 |
The Theoretical Framework of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplistic, principle of solubility. A more quantitative and predictive understanding can be achieved through the application of solubility parameters.
From Hildebrand to Hansen: A More Nuanced Approach
The Hildebrand solubility parameter (δ) provides a single value to estimate the cohesive energy density of a substance.[2] However, for molecules with polar and hydrogen-bonding capabilities, this single parameter is insufficient. Hansen Solubility Parameters (HSP) offer a more refined model by dividing the total cohesive energy into three components[3][4]:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter is related to these components by the equation:
δ² = δD² + δP² + δH²
Predicting Solubility with the Hansen Solubility Sphere
The core of the predictive power of HSP lies in the concept of the "Hansen Solubility Sphere".[2] For a given solute, a sphere can be defined in the three-dimensional Hansen space (with axes δD, δP, and δH). Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents for that solute, while those outside are poor solvents.
The distance (Ra) between the HSP of the solute (in this case, our this compound analogue) and a solvent is calculated using the following equation[5]:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²
A smaller Ra value indicates a higher likelihood of solubility. A solute is generally considered soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute's solubility sphere. While R₀ for this compound is not empirically determined, a smaller Ra value is a strong indicator of better solubility.
Predicted Solubility of this compound in Organic Solvents
Based on the Hansen Solubility Parameters of the trioctyl phosphate analogue (δD: 16.2, δP: 5.9, δH: 4.2 MPa⁰.⁵), we can predict the solubility of this compound in various organic solvents by calculating the Hansen distance (Ra).
Table of Predicted Solubility Based on Hansen Distance (Ra):
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (MPa⁰.⁵) | Predicted Solubility |
| Nonpolar Solvents | |||||
| n-Hexane | 14.9 | 0.0 | 0.0 | 7.9 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 5.5 | Very Good |
| Diethyl Ether | 14.5 | 2.9 | 4.6 | 4.4 | Very Good |
| Polar Aprotic Solvents | |||||
| Acetone | 15.5 | 10.4 | 7.0 | 5.8 | Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 3.1 | Excellent |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.1 | Very Good |
| Polar Protic Solvents | |||||
| Ethanol | 15.8 | 8.8 | 19.4 | 15.6 | Poor |
| Methanol | 14.7 | 12.3 | 22.3 | 19.3 | Poor |
| Water | 15.5 | 16.0 | 42.3 | 40.1 | Insoluble |
Interpretation of Predicted Solubility:
The predictions align with the general principle of "like dissolves like." The largely nonpolar nature of this compound, indicated by its relatively low δP and δH values, suggests good solubility in nonpolar and moderately polar aprotic solvents. The calculated small Ra values for solvents like toluene, diethyl ether, ethyl acetate, and dichloromethane strongly support this. Conversely, the large Ra values for highly polar and hydrogen-bonding solvents like ethanol, methanol, and especially water, predict poor solubility to insolubility. The long alkyl chains of this compound disrupt the strong hydrogen-bonding network of these protic solvents, making dissolution energetically unfavorable.
Experimental Protocol for Determining Liquid-Liquid Miscibility
While theoretical predictions are invaluable, experimental verification is the cornerstone of scientific integrity. The following protocol provides a robust method for determining the miscibility of this compound with various organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
A range of organic solvents (analytical grade)
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Centrifuge (optional)
-
Temperature-controlled environment (e.g., water bath)
-
Clear glass vials or test tubes with secure caps
Step-by-Step Methodology
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Work in a well-ventilated fume hood, as many organic solvents are volatile and may be hazardous.
-
Solvent Addition: Into a series of labeled vials, add a fixed volume (e.g., 2 mL) of each organic solvent to be tested.
-
This compound Addition: To each vial, add a specific volume of this compound. It is advisable to test a range of volume ratios (e.g., 1:1, 1:4, 4:1) to observe the full range of miscibility.
-
Mixing: Securely cap each vial and vortex for at least 30 seconds to ensure thorough mixing.
-
Equilibration: Allow the vials to stand undisturbed in a temperature-controlled environment for a minimum of 15 minutes to reach equilibrium.
-
Observation: Carefully observe each vial against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous phase.
-
Immiscible: Two distinct liquid layers will be visible. Note the relative positions of the layers to infer relative densities.
-
Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time. Centrifugation can be used to accelerate the separation of partially miscible liquids.
-
-
Documentation: Record the observations for each solvent and volume ratio in a systematic manner.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the miscibility of this compound in organic solvents.
Factors Influencing Solubility
Several external factors can influence the solubility of this compound:
-
Temperature: For most liquid-liquid systems, miscibility tends to increase with temperature. However, some systems exhibit a lower critical solution temperature (LCST), where they are miscible at lower temperatures and immiscible at higher temperatures. The effect of temperature on the solubility of this compound in a specific solvent should be determined experimentally if the application requires a wide temperature range.
-
Pressure: For liquid-liquid systems, the effect of pressure on solubility is generally negligible under typical laboratory conditions.
-
Impurities: The presence of impurities in either the this compound or the solvent can significantly alter the solubility behavior. For instance, the presence of water in a nonpolar solvent can decrease the solubility of the nonpolar this compound.
Conclusion
This guide provides not only a theoretical understanding of the factors governing the solubility of this compound but also a practical, step-by-step methodology for its experimental determination. By combining theoretical prediction with empirical verification, scientists can confidently select appropriate solvent systems for their specific applications, thereby optimizing reaction conditions, facilitating product purification, and advancing their research and development endeavors.
References
-
Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]
-
Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Moorpark College. (n.d.). Chem 12 Lab Manual. Retrieved from [Link]
-
Rowan Scientific. (2023, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]
-
Scribd. (n.d.). Liquid Miscibility Lab Guide. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
-
Study.com. (n.d.). Miscible Liquids | Definition & Examples. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Green Chemistry, 19(24), 5784-5790. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]
-
YouTube. (2021, November 4). Immiscible Liquid Phase Equilibrium Example [Video]. LearnChemE. Retrieved from [Link]
-
YouTube. (2020, August 12). Miscibility and Solubility Experiments [Video]. The Science Classroom. Retrieved from [Link]
Sources
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of Trioctyl Phosphite
This guide provides a comprehensive overview of the synthesis of trioctyl phosphite, a versatile organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reaction mechanism, offers detailed experimental protocols, and discusses critical process parameters for achieving high yield and purity.
Foundational Principles: The Arbuzov Reaction and Phosphite Ester Synthesis
The synthesis of this compound is a classic example of the formation of a phosphite ester. The most common and industrially relevant method involves the reaction of phosphorus trichloride (PCl₃) with three equivalents of an alcohol—in this case, 1-octanol—in the presence of a base.[1] This reaction is a nucleophilic substitution at the phosphorus center, where the oxygen of the alcohol attacks the electrophilic phosphorus atom, displacing a chloride ion.
The overall stoichiometry of the reaction is as follows:
PCl₃ + 3 CH₃(CH₂)₇OH + 3 B → P(O(CH₂)₇CH₃)₃ + 3 B·HCl
Where 'B' represents a base, typically a tertiary amine such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2] The removal of HCl is crucial as its presence can lead to undesirable side reactions, most notably the cleavage of the newly formed phosphite ester to produce dioctyl phosphite and 1-chlorooctane.[3]
Unraveling the Reaction Mechanism: A Stepwise Approach
The formation of this compound from phosphorus trichloride and 1-octanol is a sequential process. The lone pair of electrons on the oxygen atom of 1-octanol acts as a nucleophile, attacking the phosphorus atom of PCl₃. This process is repeated three times, with each step involving the substitution of a chlorine atom with an octoxy group.
Step 1: Formation of Octyldichlorophosphite
The first molecule of 1-octanol attacks the phosphorus trichloride, leading to the formation of an unstable intermediate that subsequently loses a proton (abstracted by the base) and a chloride ion to yield octyldichlorophosphite.
Step 2: Formation of Dioctylchlorophosphite
A second molecule of 1-octanol then attacks the octyldichlorophosphite in a similar fashion, resulting in the formation of dioctylchlorophosphite.
Step 3: Formation of this compound
Finally, the third molecule of 1-octanol reacts with dioctylchlorophosphite to yield the desired product, this compound.
The entire reaction is typically carried out in an inert solvent, such as petroleum ether or an aromatic hydrocarbon, to facilitate temperature control and mixing.[4]
Visualizing the Reaction Pathway
Caption: Stepwise synthesis of this compound.
Experimental Protocol: A Laboratory-Scale Synthesis
This protocol is adapted from established procedures for the synthesis of trialkyl phosphites and should be performed by personnel with appropriate training in synthetic chemistry.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phosphorus Trichloride (PCl₃) | 137.33 | 13.73 g (8.75 mL) | 0.1 |
| 1-Octanol | 130.23 | 39.07 g (47.5 mL) | 0.3 |
| Triethylamine (Et₃N) | 101.19 | 30.36 g (41.8 mL) | 0.3 |
| Anhydrous Petroleum Ether | - | 400 mL | - |
Step-by-Step Procedure
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initial Charging: The flask is charged with 1-octanol, triethylamine, and 200 mL of anhydrous petroleum ether.
-
Addition of PCl₃: A solution of phosphorus trichloride in 200 mL of anhydrous petroleum ether is placed in the dropping funnel. The flask is cooled in an ice-water bath, and the PCl₃ solution is added dropwise with vigorous stirring over a period of approximately 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 10 °C.[4]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour with continued stirring. A voluminous white precipitate of triethylamine hydrochloride will form.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride is removed by vacuum filtration. The filter cake is washed with several portions of dry petroleum ether.
-
Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting crude this compound is then purified by vacuum distillation.
Purification by Vacuum Distillation
Due to its high boiling point, this compound must be purified by vacuum distillation to prevent thermal decomposition.
| Parameter | Value |
| Boiling Point (est.) | 180-190 °C at 1 mmHg |
| Apparatus | Short-path distillation apparatus |
| Procedure | The crude product is heated under vacuum, and the fraction boiling at the expected temperature is collected. A forerun of lower-boiling impurities may be observed. |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: This is the most definitive technique for characterizing phosphite esters. This compound will exhibit a single resonance in the ³¹P NMR spectrum, typically around +139 ppm (relative to an external standard of 85% H₃PO₄).[2] This chemical shift is characteristic of P(III) species.
-
¹H NMR: The ¹H NMR spectrum will show characteristic signals for the octyl chains. The protons on the carbon adjacent to the oxygen (OCH₂) will appear as a triplet of doublets due to coupling with both the adjacent methylene group and the phosphorus atom.
-
¹³C NMR: The ¹³C NMR spectrum will also show the eight distinct carbon environments of the octyl chains, with the carbon atom bonded to the oxygen (OCH₂) showing coupling to the phosphorus atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the C-H stretching vibrations of the alkyl chains (around 2850-2960 cm⁻¹). A key feature is the P-O-C stretching vibration, which typically appears in the region of 1020-1050 cm⁻¹.
Industrial Production Considerations
On an industrial scale, the synthesis of this compound follows the same fundamental principles but with modifications to optimize efficiency, cost, and safety.
-
Choice of Base: While tertiary amines are common in laboratory settings, industrial processes may utilize ammonia as a more cost-effective acid scavenger.[3] However, the use of ammonia can lead to the formation of ammonium salts that can be more difficult to remove from the reaction mixture.
-
Solvent Selection: The choice of solvent is critical for heat management and product isolation. A solvent that allows for azeotropic removal of water, if any is present, can be advantageous.
-
Process Control: Continuous or semi-batch processes are often employed to manage the exothermicity of the reaction and to improve throughput.[4]
-
Purification: Industrial-scale purification may involve multi-stage distillation columns to achieve high purity and to recover and recycle the solvent.
Safety and Handling
-
Phosphorus Trichloride: PCl₃ is a highly corrosive and toxic liquid that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.
-
1-Octanol and Triethylamine: These are flammable liquids and should be handled in a well-ventilated area away from ignition sources.
-
This compound: While less hazardous than the starting materials, this compound can cause skin and eye irritation. Appropriate PPE should be worn during handling.
Conclusion
The synthesis of this compound via the reaction of phosphorus trichloride and 1-octanol is a well-established and robust method. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate purification techniques are essential for obtaining a high yield of pure product. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and characterization of this important organophosphorus compound.
References
-
Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]
- Bayer AG. (2003). SIDS Initial Assessment Report for SIAM 16: Triethyl phosphite.
-
Wikipedia. (2023). Triethyl phosphite. Retrieved from [Link]
- Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses, 31, 111.
- Gefter, E. L. (1964). Process for the production of trialkyl phosphites.
- Mane, S. R., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering, 2(2), 99-106.
- CN1724546A. (2006). Production method of triethyl phosphite.
- CN103374028A. (2013). Preparation method of triethyl phosphate.
-
PubChem. (n.d.). Triethyl phosphite. Retrieved from [Link]
- Richardson, R. M., & Wiemer, D. F. (2011).
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P NMR spectra for triethyl phosphite. Retrieved from [Link]
-
Wikipedia. (2023). Phosphite ester. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of Trioctyl Phosphite as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the use of trioctyl phosphite, also known as tris(2-ethylhexyl) phosphite, as a secondary antioxidant for the stabilization of polymeric materials. This document outlines the fundamental mechanisms of action, provides detailed protocols for its application and performance evaluation, and offers insights into its synergistic effects with other stabilizers.
Introduction: The Role of this compound in Polymer Integrity
Polymers are susceptible to degradation during processing and throughout their service life due to exposure to heat, oxygen, and shear stress. This degradation manifests as discoloration, loss of mechanical properties, and reduced material lifespan. This compound serves as a crucial processing and long-term heat stabilizer, primarily functioning as a secondary antioxidant. Its principal role is to decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, thereby preventing chain scission and crosslinking reactions that lead to material failure.
Phosphite esters, including this compound, are indispensable in the stabilization of a wide range of polymers, notably in polyvinyl chloride (PVC) and polyolefins such as polyethylene (PE) and polypropylene (PP).[1] They are particularly effective during high-temperature processing operations where they help to maintain melt viscosity and prevent discoloration.[2]
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value | Source |
| Chemical Name | Tris(2-ethylhexyl) phosphite | N/A |
| CAS Number | 301-13-3 | [3] |
| Molecular Formula | C₂₄H₅₁O₃P | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Specific Gravity | Approx. 0.89 | [3] |
| Flash Point | 194 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene and xylene. | N/A |
Note: this compound is sensitive to air and moisture and should be stored in a cool, dark place under an inert gas.[3]
Mechanism of Action: A Deeper Dive
This compound functions as a hydroperoxide decomposer. The degradation of many polymers proceeds via a free-radical chain reaction initiated by heat, light, or mechanical stress. This process generates hydroperoxides (ROOH), which are unstable and decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that further propagate the degradation cascade.
This compound intervenes by reducing hydroperoxides to stable alcohols, in a reaction where the phosphite itself is oxidized to a phosphate. This sacrificial mechanism effectively neutralizes the chain-propagating species.
Figure 1: Mechanism of polymer degradation and stabilization by this compound.
Synergistic Stabilization
This compound exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[4] While this compound decomposes hydroperoxides, hindered phenols act as radical scavengers, donating a hydrogen atom to neutralize free radicals. This dual approach provides a more comprehensive stabilization package, protecting the polymer during both processing and its long-term service life.[5][6]
Figure 2: Synergistic action of primary and secondary antioxidants.
Application in Polymer Systems
This compound is a versatile stabilizer for a variety of polymers.
Polyvinyl Chloride (PVC)
In PVC formulations, this compound is a widely used auxiliary stabilizer, often in conjunction with calcium/zinc or other primary metallic stabilizers.[1] It plays a crucial role in improving color stability and preventing "zinc burning," a rapid degradation that can occur with certain stabilizer systems.[4]
Recommended Dosage: The addition amount of liquid phosphite stabilizers in PVC is generally in the range of 10% to 35% of the total liquid stabilizer package.[1] For plasticized PVC, a typical starting point for this compound is 0.5 to 2.0 parts per hundred parts of resin (phr).
Polyolefins (Polyethylene, Polypropylene)
For polyolefins, this compound is an effective processing stabilizer that helps to preserve the melt flow index (MFI) and prevent discoloration during extrusion and molding.[7] It is almost always used in combination with a primary antioxidant.
Recommended Dosage: In polyolefins, this compound is typically used at concentrations ranging from 0.05% to 0.2% by weight, often in a 1:1 or 2:1 ratio with a primary hindered phenol antioxidant.
Experimental Protocols for Performance Evaluation
To assess the efficacy of this compound as a stabilizer, a series of standardized tests should be conducted.
Protocol 1: Evaluation of Thermal Stability by Oxidative Induction Time (OIT)
This method determines the resistance of a stabilized polymer to oxidative degradation at an elevated temperature in an oxygen atmosphere.
Applicable Standards: ASTM D3895, ISO 11357-6
Procedure:
-
Sample Preparation:
-
Prepare polymer compounds with and without this compound, and in combination with a primary antioxidant. A typical formulation for polypropylene could be:
-
Control: PP + 0.1% Hindered Phenol
-
Test Sample: PP + 0.1% Hindered Phenol + 0.1% this compound
-
-
Homogenize the components using a two-roll mill or a twin-screw extruder.
-
Press a thin film (approximately 200-250 µm) of the compounded material.
-
Cut a small disc (5-10 mg) from the film for analysis.
-
-
Instrumental Analysis (Differential Scanning Calorimetry - DSC):
-
Place the sample disc in an open aluminum pan.
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for polyethylene).
-
Once the temperature has stabilized, switch the purge gas to oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
Interpretation of Results: A longer OIT indicates greater oxidative stability. The synergistic effect of this compound can be quantified by comparing the OIT of the sample containing both antioxidants to the sum of the OITs of samples containing each antioxidant individually. For instance, an unstabilized polypropylene might have an OIT of less than 1 minute at 180°C, while a well-stabilized sample could exceed 70 minutes.[8]
Figure 3: Workflow for Oxidative Induction Time (OIT) testing.
Protocol 2: Assessment of Processing Stability via Melt Flow Index (MFI)
This protocol evaluates the ability of this compound to prevent chain scission or crosslinking during processing by measuring the change in melt flow characteristics after multiple extrusion passes.
Applicable Standard: ASTM D1238
Procedure:
-
Sample Preparation: Prepare stabilized and unstabilized polymer formulations as described in Protocol 1.
-
Multiple Extrusions:
-
Process each formulation through a single or twin-screw extruder at a representative processing temperature.
-
Collect the extrudate and re-extrude the material multiple times (e.g., 3 to 5 passes).
-
Take a sample of the material after each extrusion pass.
-
-
MFI Measurement:
-
Determine the MFI of the virgin polymer and the samples from each extrusion pass according to ASTM D1238 at a specified temperature and load.
-
Interpretation of Results: A stable polymer will exhibit minimal change in MFI after multiple extrusions. An increase in MFI suggests chain scission (degradation), while a decrease indicates crosslinking. The effectiveness of this compound is demonstrated by a smaller change in MFI for the stabilized polymer compared to the unstabilized control.
Protocol 3: Evaluation of Color Stability
This protocol assesses the ability of this compound to prevent discoloration of the polymer during thermal aging.
Applicable Standard: ASTM D1925 (Yellowness Index)
Procedure:
-
Sample Preparation:
-
Prepare compression-molded plaques or extruded films of the stabilized and unstabilized polymer formulations.
-
Measure the initial color (e.g., Yellowness Index) of the samples using a spectrophotometer or colorimeter.
-
-
Thermal Aging:
-
Place the samples in a circulating air oven at an elevated temperature (e.g., 150°C for polypropylene).
-
Remove samples at predetermined time intervals (e.g., 24, 48, 96 hours).
-
-
Color Measurement:
-
After cooling to room temperature, measure the color of the aged samples.
-
Interpretation of Results: A lower change in Yellowness Index over time indicates better color stability. This compound, particularly in PVC, should significantly reduce the rate of yellowing compared to an unstabilized or poorly stabilized formulation.[9]
Considerations for Use
-
Hydrolytic Stability: this compound, like other phosphites, is susceptible to hydrolysis, which can reduce its effectiveness and potentially lead to processing issues.[7] It is important to store it in a dry environment and minimize its exposure to moisture.
-
Compatibility: While generally compatible with a wide range of polymers, it is always advisable to conduct compatibility studies, especially at higher concentrations, to ensure no issues such as blooming or plate-out occur.
Conclusion
This compound is a highly effective secondary antioxidant that plays a critical role in the stabilization of a wide variety of polymers. By understanding its mechanism of action and employing standardized testing protocols, researchers and formulation scientists can optimize its use to enhance the processing stability and long-term durability of their materials. The synergistic combination of this compound with primary antioxidants offers a robust solution for protecting polymers from thermo-oxidative degradation.
References
-
Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). China Plastics. Retrieved January 26, 2026, from [Link]
-
Polymer Stabilizers. (n.d.). LIFE-TRIALKYL. Retrieved January 26, 2026, from [Link]
-
The Role of Phosphite Antioxidants in PVC Stabilization. (2026, January 20). OQEMA. Retrieved January 26, 2026, from [Link]
-
6 commonly used PVC auxiliary heat stabilizers. (2020, February 20). JUBANG. Retrieved January 26, 2026, from [Link]
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]
-
How Antioxidants Improve the Longevity of Polyolefin-Based Materials. (2025, May 5). 3V Sigma USA. Retrieved January 26, 2026, from [Link]
-
Industrial Process Profiles for Environmental Use: Chapter 10b Plastics Additives (Part 2). (n.d.). EPA NEIPS. Retrieved January 26, 2026, from [Link]
Sources
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- 2. performanceadditives.us [performanceadditives.us]
- 3. US2997454A - Polyvinyl chloride stabilizer combinations of phosphorus acid with triphosphites andheavy metal salts - Google Patents [patents.google.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3vsigmausa.com [3vsigmausa.com]
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- 8. plaschina.com.cn [plaschina.com.cn]
- 9. nbinno.com [nbinno.com]
Application Notes and Protocols: Trioctyl Phosphite in Transition Metal Catalysis
Introduction: The Versatility of Trioctyl Phosphite as a Ligand
In the landscape of transition metal catalysis, the choice of ligand is paramount in dictating the activity, selectivity, and stability of the catalytic system. Among the diverse array of ligands, phosphites (P(OR)₃) have carved a significant niche due to their unique electronic and steric properties. This compound, with its bulky alkyl groups, offers a compelling combination of steric hindrance and electron-donating character, making it a valuable ligand for a range of catalytic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in key transition metal-catalyzed reactions, including detailed protocols and mechanistic insights.
Phosphite ligands are known for their straightforward synthesis and relative stability against air oxidation compared to their phosphine counterparts. The long alkyl chains of this compound impart high solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis involving hydrophobic substrates. Furthermore, the steric bulk of the octyl groups can influence the coordination sphere of the metal center, promoting specific reaction pathways and enhancing product selectivity.
Physicochemical Properties and Synthesis of this compound
This compound is a colorless to pale yellow liquid with a characteristic odor. Its physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₅₁O₃P | [1] |
| Molecular Weight | 418.6 g/mol | [2] |
| CAS Number | 301-13-3 (for Tris(2-ethylhexyl) phosphite, an isomer) | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | High boiling point | |
| Solubility | Soluble in most organic solvents | [4] |
Synthesis of this compound
The synthesis of trialkyl phosphites is typically achieved through the reaction of phosphorus trichloride (PCl₃) with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[4][5]
Protocol 1: General Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
1-Octanol
-
Triethylamine (NEt₃) or other suitable base
-
Anhydrous, inert solvent (e.g., toluene, hexane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanol (3.3 equivalents) and triethylamine (3.1 equivalents) in the anhydrous solvent.
-
Addition of PCl₃: Cool the solution in an ice bath (0 °C). Add a solution of phosphorus trichloride (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Application in Rhodium-Catalyzed Hydroformylation
Hydroformylation, or oxo synthesis, is a cornerstone of industrial chemistry, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. Rhodium-based catalysts are highly active for this transformation, and the choice of ligand is critical for controlling regioselectivity (linear vs. branched aldehyde) and catalyst stability.
Mechanistic Considerations
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of oxidative addition, migratory insertion, and reductive elimination steps. The phosphite ligand plays a crucial role in stabilizing the rhodium center and influencing the steric environment around it, which in turn affects the regioselectivity of the reaction. The bulky octyl groups of this compound can favor the formation of the linear aldehyde by disfavoring the more sterically hindered transition state leading to the branched product.
Figure 1: Generalized catalytic cycle for rhodium-catalyzed hydroformylation with a phosphite ligand.
Protocol 2: Rhodium-Catalyzed Hydroformylation of 1-Octene with this compound
Materials:
-
[Rh(acac)(CO)₂] (precatalyst)
-
This compound
-
1-Octene (substrate)
-
Anhydrous toluene (solvent)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge the autoclave with [Rh(acac)(CO)₂] (e.g., 0.01 mol%) and this compound (e.g., 10 equivalents relative to Rh). Add anhydrous toluene to dissolve the components.
-
Substrate Addition: Add 1-octene to the autoclave.
-
Reaction Setup: Seal the autoclave and purge it several times with syngas.
-
Reaction: Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by gas chromatography (GC) by taking aliquots at regular intervals. After the reaction is complete (typically a few hours), cool the autoclave to room temperature and carefully vent the excess gas.
-
Analysis: Analyze the product mixture by GC to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes.
Table 2: Representative Data for Hydroformylation of 1-Octene
| Catalyst System | Temp (°C) | Pressure (bar) | Conversion (%) | Linear:Branched Ratio |
| Rh/[P(OOct)₃] | 100 | 40 | >95 | 90:10 |
| Rh/[P(OPh)₃] | 100 | 40 | >95 | 85:15 |
Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. The choice of ligand is crucial for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Mechanistic Insights
The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. Phosphite ligands like this compound can stabilize the Pd(0) species and facilitate the key steps of the catalytic cycle. The steric bulk of this compound can promote the reductive elimination step, which is often rate-limiting.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction with a phosphite ligand.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] (precatalyst)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 2-4 equivalents relative to Pd), 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent and a small amount of degassed water (e.g., 10% v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or GC. Upon completion, cool the reaction to room temperature and add water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂/[P(OOct)₃] | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | >90 |
Note: The data presented are illustrative and actual results may vary depending on the specific reaction conditions.
Safety and Handling
This compound and its isomer tris(2-ethylhexyl) phosphite may cause skin and serious eye irritation.[3][6] It is essential to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.[1][3][6]
Conclusion
This compound is a versatile and effective ligand for transition metal-catalyzed reactions. Its bulky alkyl chains provide unique steric properties that can influence selectivity, while its electronic character contributes to catalyst stability and activity. The high solubility of this compound in organic solvents makes it particularly suitable for homogeneous catalysis with nonpolar substrates. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers looking to explore the potential of this compound in their synthetic endeavors. As with any catalytic system, optimization of reaction conditions is key to achieving the desired outcome.
References
Sources
- 1. Tris(2-ethylhexyl) phosphite | C24H51O3P | CID 9320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phosphorous acid suppliers USA [americanchemicalsuppliers.com]
- 3. Tris(2-ethylhexyl) Phosphite|CAS 301-13-3 [benchchem.com]
- 4. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Notes and Protocols: Performance of Trioctyl Phosphite as a Heat Stabilizer in Polyvinyl Chloride (PVC)
For: Researchers, scientists, and polymer formulation professionals.
Introduction: The Challenge of PVC Thermal Stability
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer, valued for its durability, chemical resistance, and cost-effectiveness. However, PVC is inherently thermally unstable at its processing temperatures (typically 170-210°C). Exposure to heat initiates a degradation cascade, primarily through an autocatalytic dehydrochlorination process. This reaction releases hydrogen chloride (HCl), which further catalyzes the degradation, leading to the formation of conjugated polyene sequences. These sequences are responsible for the undesirable yellowing, browning, and eventual blackening of the polymer, accompanied by a severe deterioration of its mechanical properties.
Effective thermal stabilization is therefore not just beneficial but essential for the successful processing and application of PVC. Heat stabilizers are additives that interfere with this degradation process. They function by neutralizing the liberated HCl, replacing unstable chlorine atoms on the PVC backbone, and inhibiting oxidative reactions.[1]
This document provides a detailed technical guide on the application and performance evaluation of Trioctyl Phosphite (TOP) , a liquid organic phosphite that serves as a highly effective secondary heat stabilizer in PVC formulations, particularly in synergistic combination with primary metallic soap stabilizers.
The Role and Mechanism of this compound in PVC Stabilization
Organic phosphites, including this compound, are classified as secondary or co-stabilizers. While primary stabilizers, such as Calcium/Zinc (Ca/Zn) stearates, are the first line of defense against PVC degradation, phosphites play a crucial, multifaceted role in enhancing overall stability.
Synergistic Action with Primary Stabilizers
This compound exhibits a powerful synergistic effect when used in conjunction with mixed metal stearates (e.g., Ca/Zn systems).[2] The primary stabilization mechanism involves the reaction of the metal stearates with HCl. However, a critical side reaction can occur with zinc stearate (ZnSt₂). While effective at providing good early color, ZnSt₂ reacts with labile chlorine atoms in the PVC chain to form zinc chloride (ZnCl₂).[3]
ZnCl₂ is a strong Lewis acid and a potent catalyst for rapid and catastrophic PVC degradation, a phenomenon often referred to as "zinc burning" or "blackening".[1] This is where this compound's primary synergistic function comes into play.
Mechanism of "Zinc Burning" Inhibition:
This compound acts as a powerful chelating agent , effectively neutralizing the detrimental effects of ZnCl₂.[4][5] It complexes with the zinc chloride, rendering it harmless and preventing it from catalyzing further dehydrochlorination. This chelation improves clarity and prevents the sudden, severe discoloration associated with "zinc burning".[4]
Additional Stabilization Mechanisms
Beyond its critical role in chelating ZnCl₂, this compound contributes to PVC stability through several other mechanisms:
-
HCl Scavenging: Organic phosphites can directly react with and scavenge HCl, although this is a secondary role compared to primary HCl absorbers like calcium stearate.[5]
-
Peroxide Decomposition: As an antioxidant, TOP can decompose hydroperoxides that may form during oxidative degradation, preventing them from initiating further polymer chain scission.[6]
-
Reaction with Labile Chlorines: Some studies suggest that phosphites can react with the unstable allylic chlorine atoms on the PVC backbone via the Arbuzov reaction, replacing them with more stable phosphonate groups.[5]
Performance Data of this compound in Flexible PVC
The effectiveness of a heat stabilizer system is evaluated based on its ability to maintain the initial color of the PVC and to prolong the time before significant degradation occurs at elevated temperatures. The following data is illustrative of the performance gains achieved by incorporating this compound into a typical flexible PVC formulation.
Table 1: Illustrative Performance in a Flexible PVC Formulation
| Formulation ID | PVC (phr) | Plasticizer (DOP) (phr) | CaSt₂ (phr) | ZnSt₂ (phr) | This compound (TOP) (phr) | Congo Red Stability Time @ 180°C (min) | Yellowness Index (YI) after 30 min @ 180°C |
| F1 (Control) | 100 | 50 | 0.8 | 0.2 | 0.0 | 25 | 45.2 |
| F2 | 100 | 50 | 0.8 | 0.2 | 0.5 | 45 | 28.7 |
| F3 | 100 | 50 | 0.8 | 0.2 | 1.0 | 65 | 15.3 |
phr: parts per hundred resin
Interpretation of Data:
-
Stability Time: The addition of this compound significantly extends the thermal stability time, as measured by the Congo Red test. An increase from 0 to 1.0 phr of TOP can more than double the time before catastrophic degradation begins.
-
Color Hold: The Yellowness Index (YI), a measure of discoloration, is substantially reduced with the inclusion of TOP.[7] This demonstrates its effectiveness in maintaining the initial color and clarity of the PVC compound during thermal stress.
Experimental Protocols for Performance Evaluation
To ensure trustworthy and reproducible results, standardized testing protocols are essential. The following section details the methodologies for preparing and testing PVC formulations containing this compound.
Formulation and Sample Preparation
This protocol outlines the preparation of PVC sheets for subsequent thermal stability testing.
Materials & Equipment:
-
PVC Resin (e.g., K-value 67)
-
Plasticizer (e.g., Dioctyl Phthalate - DOP)
-
Primary Stabilizers (Calcium Stearate, Zinc Stearate)
-
This compound (TOP)
-
Two-roll mill with heating capabilities
-
Compression molding press
-
Analytical balance
Procedure:
-
Pre-mixing: Accurately weigh all components (PVC resin, plasticizers, and the stabilizer package) according to the desired formulation (e.g., as per Table 1).
-
Dry Blending: Combine the weighed components in a high-speed mixer or a suitable container and blend until a homogenous dry blend is achieved.
-
Milling: Set the two-roll mill to a processing temperature suitable for flexible PVC (e.g., 160-170°C).
-
Banding: Introduce the dry blend into the nip of the heated rolls and allow it to fuse and form a continuous sheet (a "band") around one of the rolls.
-
Compounding: Continuously cut and fold the sheet on the mill for a specified period (e.g., 5-7 minutes) to ensure thorough dispersion of all additives.
-
Sheeting Off: Once homogenous, remove the compounded PVC sheet from the mill.
-
Pressing: Cut the milled sheet into sections and place them in a picture-frame mold. Press the sheet in a compression molder at a specified temperature (e.g., 175-185°C) and pressure to create smooth, uniform plaques of a defined thickness (e.g., 1 mm).
-
Conditioning: Allow the pressed plaques to cool to room temperature before cutting into specimens for testing.
Protocol: Static Thermal Stability (Congo Red Test)
This test determines the time until the onset of significant HCl evolution, indicating the end of the stabilizer's protective period. It is based on the principle described in standards like ISO 182-1.[5]
Materials & Equipment:
-
Heating block or oil bath with precise temperature control (±1°C)
-
Glass test tubes
-
Congo Red indicator paper strips
-
Timer
-
PVC sample (powder, pellets, or small pieces cut from a pressed sheet)
Procedure:
-
Setup: Preheat the heating block to the desired test temperature (commonly 180°C or 200°C for flexible PVC).[5]
-
Sample Preparation: Place a specified amount of the PVC sample (e.g., 2.0 ± 0.1 g) into a clean, dry test tube.
-
Indicator Placement: Insert a strip of Congo Red paper into the test tube, ensuring the top of the paper is a standardized distance above the sample. The paper should not touch the sample.
-
Initiate Test: Place the test tube into the preheated block and simultaneously start the timer.
-
Observation: Continuously monitor the Congo Red paper for a color change. The endpoint is reached when the blue indicator color completely changes to red, which signifies the presence of acidic HCl gas.
-
Record Time: Stop the timer and record the elapsed time in minutes. This is the thermal stability time.
Self-Validation: The sharpness of the color change provides an internal control. A gradual or ambiguous color change may indicate inconsistent heating or sample inhomogeneity. Running replicates is crucial for ensuring the trustworthiness of the results.
Protocol: Oven Aging for Color Stability Evaluation
This method assesses the ability of the stabilizer system to resist discoloration over time at an elevated temperature, in accordance with principles outlined in ASTM D2115.[8]
Materials & Equipment:
-
Forced-air circulating oven with precise temperature control
-
Test specimens (e.g., 25 mm x 25 mm cut from pressed sheets)
-
Colorimeter or Spectrophotometer
-
Timer
Procedure:
-
Initial Color Measurement: Before heat exposure, measure the initial Yellowness Index (YI) of the test specimens using a colorimeter, following a standard method like ASTM E313 or D1925.[9]
-
Oven Setup: Preheat the oven to the test temperature (e.g., 180°C).
-
Sample Placement: Place the specimens on a non-reactive tray (e.g., aluminum foil) and place them in the oven.
-
Timed Exposure: Start the timer. At regular intervals (e.g., every 10 or 15 minutes), remove a specimen from the oven and allow it to cool to room temperature.
-
Color Measurement: Measure the Yellowness Index of each removed specimen.
-
Data Analysis: Plot the Yellowness Index as a function of time for each formulation. This provides a clear visual representation of the color stability and the performance of the this compound.
Conclusion and Field-Proven Insights
This compound is a highly effective secondary heat stabilizer for flexible PVC, delivering significant improvements in both long-term thermal stability and initial color hold. Its primary role is to work in synergy with Ca/Zn stearate systems to mitigate the catastrophic degradation caused by "zinc burning." By chelating the ZnCl₂ formed during stabilization, TOP allows formulators to leverage the excellent early color benefits of zinc soaps without compromising long-term stability.
For researchers and formulators, the key is to optimize the ratio of primary to secondary stabilizers. The protocols outlined in this document provide a robust framework for systematically evaluating different concentrations of this compound to achieve the desired balance of performance and cost-effectiveness for a specific application. The combination of Congo Red testing for stability time and oven aging with colorimetric analysis for color hold offers a comprehensive and self-validating system for characterizing the performance of any PVC heat stabilizer package.
References
-
Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. MDPI. Available at: [Link]
-
Assessing Heat Resistance in PVC: ASTM D 2115. Infinita Lab. Available at: [Link]
-
Calculating Yellowness Index of Plastics. Testronix. Available at: [Link]
-
Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining. National Institutes of Health. Available at: [Link]
-
Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride). National Institutes of Health. Available at: [Link]
-
Polymer Stabilizers. LIFE-TRIALKYL. Available at: [Link]
-
Role of Organophosphites in UPVC processing. Kanademy. Available at: [Link]
-
The Science Behind PVC Stabilization: Understanding Calcium Zinc Composite Stabilizers. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Phosphite ester compositions for PVC compounds. ResearchGate. Available at: [Link]
-
Role of chelators in stabilizing PVC during Processing. Kanademy. Available at: [Link]
-
(a) Congo red test results. (b) Color evolution photos of PVC compound... ResearchGate. Available at: [Link]
-
What is Yellowness Index?YI D1925,YI E313? CHNSpec. Available at: [Link]
-
SATRA TM324: Thermal stability of PVC - Congo red test. SATRA. Available at: [Link]
Sources
- 1. kanademy.com [kanademy.com]
- 2. researchgate.net [researchgate.net]
- 3. kanademy.com [kanademy.com]
- 4. US6362260B1 - Phenol-free phosphite stabilizers - Google Patents [patents.google.com]
- 5. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. taiwantrade.com [taiwantrade.com]
- 8. researchgate.net [researchgate.net]
- 9. High performance metal stearates thermal stabilizers for poly vinyl chloride - MedCrave online [medcraveonline.com]
Application Notes and Protocols for the Incorporation of Trioctyl Phosphite into Polymer Melts
Introduction: Enhancing Polymer Stability During Melt Processing
The thermal degradation of polymers during high-temperature melt processing is a critical challenge in the plastics industry. This degradation, primarily an oxidative process, leads to undesirable changes in material properties, including reduced molecular weight, increased melt flow, discoloration (yellowing), and a decline in mechanical performance. To counteract these effects, a variety of stabilizers are incorporated into the polymer matrix.
This guide focuses on the application of trioctyl phosphite, a liquid phosphite antioxidant, as a secondary stabilizer in polymer melts. While the term "this compound" can refer to various isomers, this document will use tris(2-ethylhexyl) phosphite (CAS No: 301-13-3) as a representative and commercially significant example. We will explore the fundamental chemistry of its stabilizing action, provide detailed protocols for its incorporation into common polyolefins like polyethylene (PE) and polypropylene (PP), and outline analytical methods for its characterization within the polymer matrix.
The Science of Stabilization: The Role of this compound
This compound functions as a secondary antioxidant, or hydroperoxide decomposer. During melt processing, the combination of heat and shear in the presence of oxygen generates highly reactive hydroperoxides (ROOH) on the polymer chains. These hydroperoxides are unstable and decompose to form radicals that initiate and propagate further degradation.
The primary role of this compound is to convert these harmful hydroperoxides into non-radical, stable products, thereby interrupting the degradation cycle. This mechanism is particularly effective at the high temperatures encountered during extrusion and injection molding.[1]
Mechanism of Action:
The phosphorus atom in this compound has a lone pair of electrons, making it susceptible to oxidation. It reacts with hydroperoxides in a non-radical decomposition reaction:
P(OR)₃ + ROOH → O=P(OR)₃ + ROH (this compound + Hydroperoxide → Trioctyl Phosphate + Alcohol)
This reaction transforms the phosphite into the corresponding phosphate, in this case, tris(2-ethylhexyl) phosphate (TEHP).
Synergistic Effects:
This compound is rarely used in isolation. It exhibits a powerful synergistic effect when combined with primary antioxidants, such as hindered phenols (e.g., butylated hydroxytoluene - BHT).[2][3] Primary antioxidants are radical scavengers, terminating the degradation chain reactions. The combination of a primary and a secondary antioxidant provides a comprehensive stabilization package that is effective throughout the polymer's lifecycle.
Physicochemical Properties of Tris(2-ethylhexyl) Phosphite
A thorough understanding of the physical and chemical properties of tris(2-ethylhexyl) phosphite is essential for its effective and safe handling and incorporation into polymer melts.
| Property | Value | Reference |
| CAS Number | 301-13-3 | [4] |
| Molecular Formula | C₂₄H₅₁O₃P | [4] |
| Molecular Weight | 418.63 g/mol | [4] |
| Appearance | Clear, colorless liquid | [4] |
| Density | ~0.902 g/cm³ | [4] |
| Boiling Point | 163-164 °C at 0.3 mmHg | [4] |
| Flash Point | > 110 °C (> 230 °F) | [5] |
| Solubility in Water | < 1 mg/mL at 20 °C | [4] |
A Note on Hydrolysis: A critical consideration when working with phosphite stabilizers is their susceptibility to hydrolysis, especially in the presence of moisture and acidic conditions. Hydrolysis can reduce the effectiveness of the stabilizer. Therefore, it is crucial to ensure that the polymer resin is thoroughly dried before processing and that the this compound is stored in a dry environment.[6]
Protocols for Incorporation into Polymer Melts
The most common method for incorporating liquid additives like this compound into a polymer matrix is through melt blending, typically using a twin-screw extruder. This process ensures a homogenous distribution of the additive throughout the polymer.
General Safety Precautions
Before initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for tris(2-ethylhexyl) phosphite.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors, especially at elevated temperatures.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[4]
Protocol 1: Melt Blending of Polypropylene (PP) with Tris(2-ethylhexyl) Phosphite
This protocol outlines a general procedure for incorporating tris(2-ethylhexyl) phosphite into polypropylene to enhance its processing stability.
Materials and Equipment:
-
Polypropylene (PP) powder or pellets (ensure it is a grade without pre-existing stabilizers for accurate evaluation)
-
Tris(2-ethylhexyl) phosphite
-
Primary antioxidant (e.g., Irganox 1010 or BHT)
-
Twin-screw extruder with a liquid injection port
-
Strand pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the PP resin in an oven at 80-90°C for at least 4 hours to remove any residual moisture.
-
Premixing (Optional but Recommended): For optimal dispersion, the primary antioxidant can be pre-blended with the PP powder.
-
Extruder Setup:
-
Set the temperature profile of the twin-screw extruder. A typical profile for PP is:
-
Feed zone: 170-180°C
-
Compression zone: 180-190°C
-
Metering zone: 190-200°C
-
Die: 200-210°C
-
-
Set the screw speed to a moderate level (e.g., 100-200 rpm) to ensure adequate mixing without excessive shear.[8]
-
-
Feeding: Feed the dried PP (and pre-mixed primary antioxidant) into the main hopper of the extruder.
-
Liquid Injection:
-
Inject the tris(2-ethylhexyl) phosphite into the melt stream using a calibrated liquid injection pump through a dedicated port on the extruder barrel. This is typically done in the early to middle stages of the melting zone to ensure thorough mixing.
-
Concentration: A typical loading level for phosphite stabilizers in polyolefins ranges from 0.05% to 0.5% by weight.[6] A common starting point for a synergistic system is a 1:1 or 1:2 ratio of primary antioxidant to secondary antioxidant (e.g., 0.1% Irganox 1010 + 0.1% tris(2-ethylhexyl) phosphite).[9]
-
-
Extrusion and Pelletization: The molten polymer blend is extruded through the die as strands, cooled in a water bath, and then cut into pellets using a strand pelletizer.
-
Drying of Pellets: Dry the resulting pellets thoroughly before subsequent processing or analysis.
Protocol 2: Melt Blending of High-Density Polyethylene (HDPE) with Tris(2-ethylhexyl) Phosphite
This protocol provides a starting point for incorporating tris(2-ethylhexyl) phosphite into HDPE.
Materials and Equipment: As per Protocol 1, with HDPE replacing PP.
Procedure:
-
Drying: Dry the HDPE resin at 80-90°C for at least 4 hours.
-
Premixing: As per Protocol 1.
-
Extruder Setup:
-
A typical temperature profile for HDPE is:
-
Feed zone: 160-170°C
-
Compression zone: 170-180°C
-
Metering zone: 180-190°C
-
Die: 190-200°C
-
-
Screw speed: 100-200 rpm.
-
-
Feeding and Liquid Injection: As per Protocol 1. The recommended concentration range for tris(2-ethylhexyl) phosphite in HDPE is also typically between 0.05% and 0.5% by weight. The ratio with a primary antioxidant will depend on the specific grade of HDPE and the intended application. For HDPE produced with a Cr-catalyst, a ratio of 1:4 (phenolic antioxidant to phosphite) may be beneficial, while for Ti-catalyst grades, a 1:1 ratio is often a good starting point.[9]
-
Extrusion, Pelletization, and Drying: As per Protocol 1.
Performance Evaluation of Stabilized Polymer Melts
To validate the efficacy of the incorporated this compound, a series of analytical tests should be performed on the stabilized polymer pellets.
Melt Flow Index (MFI)
The MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A stable MFI after multiple processing steps indicates effective stabilization.
-
Standard: ASTM D1238
-
Procedure: Measure the MFI of the unstabilized and stabilized polymer pellets after the initial extrusion and after subsequent reprocessing cycles (e.g., re-extrusion).
-
Expected Outcome: The unstabilized polymer will show a significant increase in MFI after each processing cycle, indicating chain scission and degradation. The polymer stabilized with this compound will exhibit a much more stable MFI.[1]
Oxidative Induction Time (OIT)
OIT is a measure of the thermal stability of a material in an oxidative environment. It is determined using Differential Scanning Calorimetry (DSC).
-
Standard: ASTM D3895
-
Procedure: A small sample of the polymer is heated in an inert atmosphere (nitrogen) to a specific isothermal temperature. The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured.
-
Expected Outcome: The stabilized polymer will have a significantly longer OIT compared to the unstabilized material, demonstrating its enhanced resistance to oxidation.[10] For example, the OIT of unstabilized polypropylene at 180°C can be less than a minute, while a well-stabilized sample can have an OIT of over an hour.[10]
Colorimetry (Yellowness Index)
Discoloration, particularly yellowing, is a visible sign of polymer degradation. The Yellowness Index (YI) can be quantified using a spectrophotometer.
-
Procedure: Measure the YI of molded plaques of the unstabilized and stabilized polymer.
-
Expected Outcome: The polymer stabilized with this compound will show a significantly lower YI compared to the unstabilized material, especially after exposure to heat or UV light.[10][13]
Analytical Characterization
Advanced analytical techniques can be employed to identify and quantify the presence of this compound and its transformation products within the polymer matrix.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that can be used for the qualitative and semi-quantitative analysis of additives in polymers.[14]
-
Sample Preparation: Thin films of the polymer can be prepared by compression molding or solvent casting.[15]
-
Characteristic Peaks:
-
P-O-C stretch (phosphite): Look for characteristic absorption bands in the region of 850-1050 cm⁻¹.
-
P=O stretch (phosphate): The oxidation of the phosphite to phosphate will result in the appearance of a new, strong absorption band around 1250-1300 cm⁻¹.
-
By monitoring the ratio of the intensities of these peaks, the extent of phosphite consumption can be tracked.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a highly specific and quantitative technique for the analysis of phosphorus-containing compounds.
-
Sample Preparation: The polymer sample needs to be dissolved in a suitable deuterated solvent at an elevated temperature.
-
Chemical Shifts:
-
This compound: Organophosphites typically exhibit a chemical shift in the range of +130 to +140 ppm.
-
Trioctyl Phosphate: The corresponding phosphate will have a chemical shift in the range of 0 to -20 ppm.
-
-
By integrating the signals, the relative amounts of the phosphite and its phosphate can be accurately determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile additives in a polymer matrix.
-
Sample Preparation: The additives need to be extracted from the polymer using a suitable solvent (e.g., through Soxhlet extraction or dissolution-precipitation).
-
Analysis: The extracted solution is injected into the GC-MS. The retention time and the mass spectrum of the eluting compounds are used for identification and quantification by comparison with a known standard of tris(2-ethylhexyl) phosphite.[16]
Regulatory Considerations for Food Contact Applications
The use of any additive in polymers intended for food contact applications is strictly regulated. In the United States, these regulations are overseen by the Food and Drug Administration (FDA) and are detailed in Title 21 of the Code of Federal Regulations (CFR).
For polyolefins such as polyethylene and polypropylene, the relevant regulation is 21 CFR 177.1520 .[17][18] This regulation specifies the types of polymers that are permitted and lists the adjuvants and additives that can be used. It is crucial to verify that tris(2-ethylhexyl) phosphite is listed as an approved substance for the specific polymer and conditions of use. If not explicitly listed, a Food Contact Notification (FCN) may be required.
Visualization of Concepts
Workflow for Incorporating and Evaluating this compound
Caption: Synergistic action of primary and secondary antioxidants.
Conclusion
This compound, represented here by tris(2-ethylhexyl) phosphite, is a highly effective secondary antioxidant for stabilizing polymer melts during processing. Its ability to decompose hydroperoxides, especially in synergy with primary antioxidants, significantly mitigates the detrimental effects of thermal degradation. By following the outlined protocols for incorporation and employing the described analytical techniques for performance evaluation, researchers and professionals can optimize their polymer formulations for enhanced stability, improved processing, and superior end-product quality. Careful attention to safety, handling, and regulatory compliance is paramount for the successful and responsible application of this valuable polymer additive.
References
-
PubChem. Tris(2-ethylhexyl) phosphite. National Center for Biotechnology Information. [Link]
-
Phantom Plastics. Stabilization of Polypropylene (PP). [Link]
-
ResearchGate. Phosphite additives and their transformation products in polyethylene packaging for G-irradiation. [Link]
-
Intertek. Yellowness Index (YI) ASTM E313. [Link]
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Iranian Polymer Journal. [Link]
-
Shao, H., et al. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. China Plastics. [Link]
-
ResearchGate. (PDF) Phosphite stabilization effects on two-step melt-spun fibers of polylactide. [Link]
-
Electronic Code of Federal Regulations. 21 CFR 177.1520 -- Olefin polymers. [Link]
-
Lee, W. J., et al. Polypropylene Modified with Polyethylene Through Reactive Melt Blending: Fabrication and Characterizations. National Center for Biotechnology Information. [Link]
-
HELCOM. Tris(2-ethylhexyl) phosphate (TEHP). [Link]
-
Nguyen, K. C., et al. Toxicity of di-2-ethylhexyl phthalate and tris (2-butoxyethyl) phosphate to a tropical micro-crustacean (Ceriodaphnia cornuta) is higher in Mekong River water than in standard laboratory medium. PubMed. [Link]
-
ResearchGate. Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. [Link]
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CPAChem. Safety data sheet - Tris(2-ethylhexyl) Phosphate. [Link]
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Threenh. What is the Yellowness Index and How to Measure it? [Link]
-
GovInfo. 21 CFR 177.1520 - Food and Drug Administration, HHS. [Link]
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National Institutes of Health. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling. [Link]
-
INEOS Group. Global Food Contact Regulations. [Link]
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Contract Laboratory. Yellowness Index of Plastics: Understanding Laboratory Testing Methods. [Link]
-
Asian Journal of Chemistry. Qualitative Analysis of High Density Polyethylene Using FTIR Spectroscopy. [Link]
-
MDPI. Dispersion of the Thermodynamically Immiscible Polypropylene and Ethylene—Propylene Triple Synthetic Rubber Polymer Blends Using Supercritical SEDS Process: Effect of Operating Parameters. [Link]
-
Hindawi. Migration of antioxidant additives from various polyolefinic plastics into oleaginous vehicles. [Link]
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University of Pretoria. Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate. [Link]
-
ScienceDirect. POLYETHYLENE (Stabilization and Compounding). [Link]
-
Lanxess. Tris (2-ethylhexyl) phosphate. [Link]
-
Shimadzu. 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. [Link]
-
ACS Publications. Suppression in Melt Viscosity of the Homogeneously Mixed Blends of Polypropylene (iPP–UHMWiPP) in the Presence of an Oxalamide. [Link]
-
ResearchGate. (PDF) Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers II: Polyethylene. [Link]
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OEHHA. Tris (2-Ethylhexyl) Phosphate. [Link]
-
MDPI. Impact of Different Mineral Reinforcements on HDPE Composites: Effects of Melt Flow Index and Particle Size on Physical and Mechanical Properties. [Link]
-
HunterLab. What standard do I use to verify Yellowness Index Performance? [Link]
-
FDA. Inventory of Food Contact Substances Listed in 21 CFR - POLYETHYLENE. [Link]
-
ResearchGate. Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. [Link]
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3NH. Yellowness index measurement method. [Link]
-
ResearchGate. ATR-FTIR Spectroscopy Combined with Chemometric Methods for the Classification of Polyethylene Residues Containing Different Contaminants. [Link]
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ResearchGate. Oxidation induction time and oxidation onset temperature of polyethylene in air: Testing Gimzewski's postulate. [Link]
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ResearchGate. Phosphite blends in the stabilization of polyolefins. [Link]
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National Institute of Technology and Evaluation. Tris(2-ethylhexyl) phosphate Chemical Substances Control Law Reference No.: 2-2000. [Link]
-
FLORE. Reactive and Functional Polymers. [Link]
-
ACG Publications. Characterization of low-density polyethylene reference material for melt flow rate by collaboration of NIS and a network of comp. [Link]
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Electronic Code of Federal Regulations. 21 CFR Part 177 -- Indirect Food Additives: Polymers. [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing Trioctyl Phosphite During Storage
Welcome to the technical support center for trioctyl phosphite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Our goal is to equip you with the necessary knowledge to ensure the stability and purity of this critical reagent in your experiments.
Understanding the Instability of this compound
This compound is a versatile organophosphorus compound, widely utilized as a stabilizer and antioxidant in various applications. However, its efficacy is intrinsically linked to its chemical integrity. The central phosphorus (III) atom in this compound possesses a lone pair of electrons, making it susceptible to two primary degradation pathways: hydrolysis and oxidation. Understanding these mechanisms is the first step toward effective prevention.
The Primary Degradation Pathways
1. Hydrolysis: The Attack of Water
This compound is highly sensitive to moisture. The presence of even trace amounts of water can initiate hydrolysis, leading to the formation of dioctyl phosphite and octanol. This reaction is often autocatalytic, as the acidic byproducts can accelerate further degradation.[1][2]
Mechanism of Hydrolysis:
The hydrolysis of phosphite esters involves a nucleophilic attack by a water molecule on the electron-deficient phosphorus atom.[2] This process can be catalyzed by both acids and bases. The initial hydrolysis product, dioctyl phosphite, is more acidic than this compound and can contribute to an acidic environment that promotes further degradation.[1]
2. Oxidation: The Influence of Air
Exposure to atmospheric oxygen can lead to the oxidation of the phosphorus (III) center to a phosphorus (V) center, converting this compound into trioctyl phosphate.[3][4] This transformation eliminates the antioxidant properties of the phosphite and can negatively impact reaction outcomes where the phosphite is used as a reagent.
Mechanism of Oxidation:
The oxidation process involves the reaction of the phosphite with oxygen or other oxidizing agents like hydroperoxides.[3][5] This conversion to the corresponding phosphate is a common reaction for phosphite esters and is the basis for their function as secondary antioxidants in polymer stabilization.[4][6]
Visualizing Degradation Pathways
To better illustrate these degradation processes, the following diagrams outline the chemical transformations involved.
Caption: Hydrolysis of this compound.
Caption: Oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[7][8] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[8]
Q2: What type of container should I use to store this compound?
A2: Glass containers with tight-fitting caps are generally recommended for storing this compound.[9] For added protection, especially for long-term storage, consider using an amber glass vial to protect against potential light-induced degradation, although this compound is not considered highly light-sensitive.[9] Ensure the cap liner is made of an inert material, such as PTFE.
Q3: Can I use stabilizers to prevent the degradation of this compound?
A3: Yes, certain stabilizers can be used. For instance, the addition of a small amount of a hindered amine can help to neutralize any acidic impurities that may catalyze hydrolysis.[1] In some industrial applications, magnesium oxide has been used as a stabilizer against hydrolysis for phosphite esters.[10] However, for laboratory use, maintaining a dry and inert atmosphere is the most effective and common practice.
Q4: How can I tell if my this compound has degraded?
A4: Degradation can be indicated by a change in the physical appearance of the liquid, such as becoming cloudy or forming a precipitate. A pungent, acidic odor may also develop. For a definitive assessment, analytical techniques such as ³¹P NMR spectroscopy can be used to detect the presence of degradation products like dioctyl phosphite and trioctyl phosphate. Gas chromatography (GC) can also be employed to check for the presence of octanol, a hydrolysis byproduct.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues related to the storage and handling of this compound.
Caption: Troubleshooting workflow for this compound degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Cloudiness or precipitate in the liquid | Hydrolysis: Formation of insoluble dioctyl phosphite or other byproducts. | 1. Do not use the reagent for sensitive applications. 2. Confirm degradation using ³¹P NMR. 3. If confirmed, discard the reagent according to safety protocols and obtain a fresh batch. 4. Review and improve storage and handling procedures to prevent future occurrences. |
| Pungent or acidic odor | Hydrolysis: Release of acidic byproducts. | 1. Handle the material in a well-ventilated fume hood. 2. Confirm degradation analytically. 3. Discard if degradation is significant. |
| Inconsistent experimental results | Degradation: The presence of impurities (dioctyl phosphite, trioctyl phosphate, octanol) can interfere with reactions. | 1. Test the purity of the this compound using an appropriate analytical method (e.g., GC, ³¹P NMR). 2. If impurities are detected, use a fresh, unopened bottle of the reagent for subsequent experiments. |
| Reagent appears normal but fails in a reaction sensitive to phosphite purity | Oxidation: Trioctyl phosphate is a common impurity that may not be visually apparent. | 1. Use ³¹P NMR to quantify the amount of trioctyl phosphate. 2. If the phosphate content is high, the reagent may not be suitable for your application. |
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
This protocol outlines the steps for safely handling and dispensing air- and moisture-sensitive this compound to maintain its purity.
Materials:
-
Schlenk line or glove box
-
Dry, nitrogen-flushed glassware (e.g., Schlenk flask, graduated cylinder)
-
Dry, gas-tight syringe with a long needle
-
Septum-sealed bottle of this compound
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Prepare the Inert Atmosphere:
-
If using a Schlenk line, ensure all glassware is properly dried in an oven and cooled under vacuum.
-
Backfill all glassware with a positive pressure of dry, inert gas (nitrogen or argon).[11]
-
If using a glove box, ensure the atmosphere has low oxygen and moisture levels.
-
-
Prepare the Reagent Bottle:
-
Allow the this compound bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[12]
-
Wipe the septum with a clean, dry cloth.
-
-
Dispensing the Reagent:
-
Using a dry syringe, pierce the septum of the this compound bottle.
-
Inject a small amount of inert gas into the bottle to create a slight positive pressure. Be careful not to over-pressurize.
-
Invert the bottle and slowly withdraw the desired volume of this compound into the syringe.
-
Remove the syringe from the bottle and immediately insert the needle into the septum of the reaction flask or receiving vessel, which is also under an inert atmosphere.
-
Slowly dispense the liquid into the vessel.
-
-
Storage after Use:
-
After withdrawing the required amount, ensure the bottle is re-sealed properly.
-
Wrap the cap and septum area with Parafilm® for an extra layer of protection against atmospheric moisture.
-
Return the bottle to the designated cool, dry storage location.
-
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
This protocol provides a method for assessing the purity of this compound and detecting common degradation products.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
In a dry vial, prepare a solution of the this compound sample in the deuterated solvent. A concentration of approximately 5-10% (v/v) is typically sufficient.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to this compound and its potential degradation products. The expected chemical shifts are approximately:
-
This compound (P(III)): ~+138 ppm
-
Trioctyl phosphate (P(V)): ~0 ppm
-
Dioctyl phosphite (P(III)-H): This will appear as a doublet due to P-H coupling, with a chemical shift that can vary but is typically in the range of +5 to +15 ppm.
-
-
Integrate the peaks to determine the relative amounts of each species and assess the purity of the sample.
-
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | ~ +138 |
| Trioctyl Phosphate | ~ 0 |
| Dioctyl Phosphite | ~ +5 to +15 (doublet) |
References
- Chemtura Corp. (2011). Hydrolytically stable phosphite compositions. Google Patents.
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12407. Retrieved from [Link]
- Nehmsmann III, L. J., Nunn, L. G., & Schenck, L. M. (1966). Process for the preparation and recovery of triethyl phosphite and derivatives thereof. Google Patents.
-
Bagalawis, R. L., Carlson, J., & Walsh, J. (2004). Quantitative method for the detection of triethyl phosphate in aqueous solutions. U.S. Army Soldier and Biological Chemical Command. Retrieved from [Link]
-
Oberhauser, W., & Manca, G. (2018). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Winona State University OpenRiver. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (2002). Hazardous Substance Fact Sheet: Triethyl Phosphite. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl phosphite. Retrieved from [Link]
-
Reddy, B. M., Kumar, P. S., & Reddy, G. S. (2014). Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. ResearchGate. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Tu, Y., et al. (2010). Alkaline hydrolysis of phosphate triesters in solution: Stepwise or concerted? A theoretical study. ResearchGate. Retrieved from [Link]
- Nehmsmann III, L. J., Nunn, L. G., & Schenck, L. M. (1966). Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst. Google Patents.
-
Organic Chemistry Portal. (n.d.). Triethylphosphite. Retrieved from [Link]
-
Vinati Organics. (2024). How Does Phosphite Antioxidants Work? Retrieved from [Link]
-
Pobedimskii, D. G., et al. (2001). High-performance phosphite stabilizer. ResearchGate. Retrieved from [Link]
-
International Journal of Science and Research. (2023). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]
-
Raju, R. M., et al. (2015). Monitoring the degradation of organo-phosphate pesticides on reactive sorbents using chromatographic and spectral methods. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphite ester. Retrieved from [Link]
-
Reddit. (2017). How to store temperature and moisture-sensitive compounds?. Retrieved from [Link]
-
Losantos, D., et al. (2024). Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability. Mendeley. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
Reddit. (2017). How to store temperature and moisture-sensitive compounds?. Retrieved from [Link]
- Larsen, E. R. (1972). Hydrolytic stabilizer of phosphite esters and use as epoxy resin stabilizer. Google Patents.
-
Office of Research Services. (n.d.). Chemical Segregation and Storage Table. Retrieved from [Link]
Sources
- 1. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 4. Phosphite ester - Wikipedia [en.wikipedia.org]
- 5. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 6. chempoint.com [chempoint.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. ossila.com [ossila.com]
- 10. US3703496A - Hydrolytic stabilizer of phosphite esters and use as epoxy resin stabilizer - Google Patents [patents.google.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Trioctyl Phosphite (TOP) Concentration for Polymer Stabilization
Welcome to the technical support center for the effective utilization of trioctyl phosphite (TOP) as a secondary antioxidant in polymer stabilization. This guide is designed for researchers, scientists, and professionals in polymer science and material development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of optimizing TOP concentration in your experimental workflows.
The Scientist's Compass: Understanding the 'Why' Behind the 'How'
This compound, a key organophosphite antioxidant, plays a critical role in melt processing stabilization of various polymers, particularly polyolefins like polyethylene and polypropylene. It functions as a hydroperoxide decomposer, a crucial secondary antioxidant role. During polymer processing and long-term use, polymers are susceptible to thermal and oxidative degradation. This process generates hydroperoxides (ROOH), which are unstable and decompose into highly reactive radicals that further propagate the degradation cascade. TOP intervenes by reducing these hydroperoxides to stable alcohols, thereby preventing the formation of these damaging radicals and protecting the polymer's integrity.[1][2] The selection of the appropriate concentration is not a mere matter of following a recipe; it is a nuanced process of balancing stabilization efficacy with potential drawbacks like hydrolysis and leaching.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the optimization of this compound concentration.
Issue 1: Premature Polymer Discoloration (e.g., Yellowing) During Processing
-
Question: My polymer compound is exhibiting significant yellowing during melt extrusion, even with the addition of this compound. What are the likely causes and how can I resolve this?
-
Answer: Premature discoloration, particularly yellowing, during melt processing is a classic sign of insufficient stabilization or an inappropriate stabilizer package.[3][4][5] While TOP is an excellent hydroperoxide decomposer, it does not possess significant radical scavenging ability. The issue likely stems from one or a combination of the following:
-
Inadequate Primary Antioxidant: this compound is a secondary antioxidant and works synergistically with a primary antioxidant (typically a hindered phenol).[1][2] The primary antioxidant is responsible for scavenging free radicals. If the concentration of the primary antioxidant is too low, or if it is not the correct type for the polymer and processing conditions, the radical chain reactions will continue, leading to discoloration. Solution: Ensure you are using an appropriate primary antioxidant in conjunction with TOP. The ratio of primary to secondary antioxidant is often critical, with common starting ratios ranging from 1:1 to 1:4 (phenolic:phosphite).[6]
-
TOP Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of moisture and high temperatures.[7][8][9] Hydrolysis can reduce its effectiveness. Solution: Ensure your polymer resin and other additives are thoroughly dried before processing. Store TOP in a dry, inert atmosphere.
-
Excessive Processing Temperature: Higher processing temperatures accelerate the rate of polymer degradation, potentially overwhelming the stabilizer package.[5][10] Solution: Optimize your processing temperature profile to the lowest possible temperature that still allows for good melt flow and mixing.
-
Issue 2: Inconsistent Mechanical Properties in Final Product
-
Question: I am observing significant batch-to-batch variation in the mechanical properties (e.g., tensile strength, impact resistance) of my stabilized polymer. Could this be related to the this compound concentration?
-
Answer: Yes, inconsistent mechanical properties can be directly linked to the dispersion and effectiveness of your stabilizer package. Several factors could be at play:
-
Poor Dispersion of TOP: this compound is a liquid at room temperature and needs to be uniformly dispersed throughout the polymer matrix to be effective. Poor dispersion will result in localized areas of high and low stabilizer concentration, leading to inconsistent material properties. Solution: Utilize a high-shear mixer to ensure thorough and uniform dispersion of TOP into the polymer powder or pellets before melt processing. The use of a masterbatch can also significantly improve dispersion.
-
Leaching of the Stabilizer: If the concentration of TOP is too high, or if it is not fully compatible with the polymer matrix, it can leach out over time, leading to a decrease in long-term stability and inconsistent properties.[11] Solution: Determine the optimal concentration of TOP through a systematic study. Consider using a higher molecular weight phosphite stabilizer if leaching is a persistent issue.
-
Issue 3: Evidence of Polymer Degradation Despite Recommended TOP Levels
-
Question: I am using the manufacturer's recommended concentration of this compound, but my analytical tests (e.g., Melt Flow Index, FTIR) still show signs of polymer degradation. Why is this happening?
-
Answer: While manufacturer recommendations are a good starting point, the optimal concentration of TOP is highly dependent on the specific polymer grade, processing conditions, and the presence of other additives. Here's what to investigate:
-
Synergistic and Antagonistic Effects: Other additives in your formulation, such as fillers, pigments, or flame retardants, can interact with the stabilizer package. Some may have a synergistic effect, enhancing stability, while others can be antagonistic, reducing the effectiveness of TOP. For example, certain metallic stearates like zinc stearate can form complexes with phosphites, potentially reducing their hydroperoxide decomposing efficiency.[12] Solution: Conduct a designed experiment (DOE) to screen for interactions between your additives. This will help you understand the complete picture of your formulation's stability.
-
Processing Severity: The level of shear, residence time, and temperature in your processing equipment will significantly impact the rate of degradation. A more aggressive processing environment will require a higher concentration of stabilizers. Solution: Characterize your processing conditions and adjust the stabilizer concentration accordingly. A useful technique is to perform multiple extrusion passes and measure the change in properties to assess the stability of your formulation.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for this compound in polymer stabilization?
A1: A typical starting concentration for this compound in polyolefins ranges from 0.05% to 0.25% by weight. However, this is highly dependent on the polymer, the processing conditions, and the desired level of long-term stability. It is always recommended to perform a concentration optimization study for your specific application.
Q2: How does this compound work to stabilize polymers?
A2: this compound is a secondary antioxidant that functions as a hydroperoxide decomposer. During polymer degradation, unstable hydroperoxides (ROOH) are formed. TOP reduces these hydroperoxides to stable alcohols (ROH), preventing them from breaking down into destructive radicals that would otherwise continue the degradation chain reaction.[1]
Q3: Can I use this compound as a standalone stabilizer?
A3: It is generally not recommended to use this compound as a standalone stabilizer. It is most effective when used in combination with a primary antioxidant, such as a hindered phenol.[1][2] The primary antioxidant scavenges free radicals, while the secondary antioxidant (TOP) decomposes hydroperoxides. This synergistic combination provides comprehensive protection against both radical-induced and hydroperoxide-driven degradation.
Q4: What are the key analytical techniques to evaluate the effectiveness of this compound?
A4: Several analytical techniques can be used to assess the performance of your stabilizer package:
-
Melt Flow Index (MFI): An increase in MFI often indicates chain scission and polymer degradation. This can be measured according to standards like ASTM D1238 or ISO 1133.[14][15][16][17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of carbonyl peaks (C=O) is a clear indicator of oxidative degradation.
-
Oven Aging Studies: Exposing polymer samples to elevated temperatures for extended periods and then measuring changes in mechanical properties or color can assess long-term thermal stability.
-
Oxidative Induction Time (OIT): This is a measure of the time it takes for a material to begin to oxidize at a specific temperature and is a direct indicator of the effectiveness of the antioxidant package.
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of TOP for your specific polymer system.
1. Materials and Equipment:
-
Polymer resin (e.g., polyethylene, polypropylene)
-
Primary antioxidant (e.g., a hindered phenol)
-
This compound (TOP)
-
Twin-screw extruder or internal mixer
-
Injection molding machine or compression molder
-
Melt Flow Indexer (compliant with ASTM D1238/ISO 1133)
-
FTIR Spectrometer
-
Tensile tester (compliant with ASTM D638)
-
Colorimeter
2. Experimental Design:
-
Establish a fixed concentration for your primary antioxidant (e.g., 0.1% w/w).
-
Create a series of formulations with varying concentrations of TOP (e.g., 0%, 0.05%, 0.1%, 0.15%, 0.2%, 0.25% w/w).
3. Procedure:
-
Drying: Thoroughly dry the polymer resin to remove any moisture.
-
Premixing: Dry blend the polymer resin with the primary antioxidant and the varying concentrations of TOP for each formulation to ensure a homogenous mixture.
-
Melt Compounding: Process each formulation through a twin-screw extruder or internal mixer at a controlled temperature and screw speed.
-
Sample Preparation: Pelletize the extruded strands and prepare test specimens by injection molding or compression molding according to standard test methods (e.g., ASTM D638 for tensile properties).
-
Initial Characterization (Time Zero):
-
Measure the Melt Flow Index (MFI) of each formulation according to ASTM D1238 or ISO 1133.[14][16][17]
-
Obtain an FTIR spectrum for each formulation to establish a baseline.
-
Measure the initial color of the specimens using a colorimeter.
-
Test the initial mechanical properties (e.g., tensile strength, elongation at break) following ASTM D638.
-
-
Accelerated Aging:
-
Place a set of specimens from each formulation in a circulating air oven at an elevated temperature (e.g., 120°C). The temperature will depend on the polymer's heat deflection temperature.
-
-
Periodic Testing:
-
At regular intervals (e.g., 24, 48, 96, 168 hours), remove a subset of specimens from the oven.
-
Repeat the characterization tests (MFI, FTIR, color, mechanical properties) for each formulation at each time point.
-
4. Data Analysis:
-
Plot the change in MFI, carbonyl peak intensity (from FTIR), color (e.g., Yellowness Index), and mechanical properties as a function of aging time for each TOP concentration.
-
The optimal concentration of TOP will be the one that shows the least amount of change in these properties over the aging period.
Data Presentation
Table 1: Example Data for MFI (g/10 min) vs. Aging Time at 120°C
| TOP Conc. (% w/w) | 0 hours | 24 hours | 48 hours | 96 hours | 168 hours |
| 0 | 1.2 | 2.5 | 4.8 | 9.1 | 15.3 |
| 0.05 | 1.1 | 1.5 | 2.1 | 3.5 | 6.2 |
| 0.10 | 1.2 | 1.3 | 1.6 | 2.4 | 4.1 |
| 0.15 | 1.1 | 1.2 | 1.4 | 1.9 | 3.0 |
| 0.20 | 1.2 | 1.2 | 1.3 | 1.6 | 2.5 |
| 0.25 | 1.1 | 1.1 | 1.2 | 1.5 | 2.3 |
Visualization of Concepts
Caption: Mechanism of polymer stabilization by this compound (TOP).
Caption: Experimental workflow for optimizing TOP concentration.
References
-
Performance and antioxidant activity of phenol/phosphite antioxidants in synergistic blends in the thermal and photooxidation of high‐density polyethylene (HDPE) film: Influence of zinc stearate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Process for the preparation of hydrolysis-stable organic phosphits. (n.d.). Google Patents.
-
Triphenyl Phosphite (TPP) – High-Quality Stabilizer for Plastics. (n.d.). PENPET. Retrieved January 26, 2026, from [Link]
-
Melt flow rate of plastics stated in ASTM D 1238. (n.d.). Presto Group. Retrieved January 26, 2026, from [Link]
-
ISO 1147:1988 - Plastics - Polymer dispersions - Freeze-thaw cycle stability test. (n.d.). iTeh Standards. Retrieved January 26, 2026, from [Link]
-
Handbook of Polymers - 3rd Edition. (2022). Elsevier. Retrieved January 26, 2026, from [Link]
-
12 Extrusion Defects and Troubleshooting. (n.d.). Elastron. Retrieved January 26, 2026, from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Polymer-additives.pdf. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Phosphite additives and their transformation products in polyethylene packaging for γ-irradiation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024). PMC. Retrieved January 26, 2026, from [Link]
-
Extrusion Troubleshooting Guide. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]
-
Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. (2023). H.M. Royal. Retrieved January 26, 2026, from [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. (2016). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
How Does Phosphite Antioxidants Work? (2024). Vinati Organics. Retrieved January 26, 2026, from [Link]
-
Handbook of Polymer Processing Additives. (n.d.). ChemTec Publishing. Retrieved January 26, 2026, from [Link]
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ASTM D1238 Melt Flow Rate Determination on Plastics. (n.d.). ZwickRoell. Retrieved January 26, 2026, from [Link]
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How Natural Pigments Interact with Cosmetic Bases. (2023). Allan Chemical Corporation. Retrieved January 26, 2026, from [Link]
-
Additives in Polymers. (n.d.). Retrieved January 26, 2026, from [Link]
-
Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glas. (2022). CDMF. Retrieved January 26, 2026, from [Link]
-
ASTM Testing for Plastics and Polymers. (n.d.). Intertek. Retrieved January 26, 2026, from [Link]
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MELT FLOW INDEX (MFI). (n.d.). BIT Mesra. Retrieved January 26, 2026, from [Link]
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Extrusion Troubleshooting - Key Drivers (Part 3 of 3). (2022). Plastics Engineering. Retrieved January 26, 2026, from [Link]
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Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133. (2023). Pacorr. Retrieved January 26, 2026, from [Link]
- Process for the preparation and recovery of triethyl phosphite and derivatives thereof. (n.d.). Google Patents.
-
Physical chemistry of a phosphite processing stabilizer in polypropylene. Part 1: Solubility. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
The Importance of Post-Treatment of Pigments & Fillers. (2022). UL Prospector. Retrieved January 26, 2026, from [Link]
-
ASTM D1238: How to Use a Melt Flow Index Tester to Determine the Melt Flow Rate of Polymers. (n.d.). Instron. Retrieved January 26, 2026, from [Link]
-
Plastic Additives Handbook. (n.d.). Retrieved January 26, 2026, from [Link]
-
Effective Troubleshooting of Extrusion Problems. (n.d.). AIP Publishing. Retrieved January 26, 2026, from [Link]
-
Testing Services to broad selection of ASTM and ISO Standards. (n.d.). Cambridge Polymer Group. Retrieved January 26, 2026, from [Link]
-
ISO Test Standards. (n.d.). MTS Systems. Retrieved January 26, 2026, from [Link]
-
ISO 1147:1988 - Plastics - Polymer dispersions - Freeze-thaw cycle. (n.d.). iTeh Standards. Retrieved January 26, 2026, from [Link]
Sources
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- 17. ASTM Plastics Testing Standards_HST Testing&Tester Machine Group [hssdgroup.com]
strategies to prevent hydrolysis of trioctyl phosphite in formulations
Welcome to the technical support center for formulation development. This guide is designed for researchers, scientists, and drug development professionals who utilize trioctyl phosphite (TOP) and seek to ensure its stability against hydrolysis. As a secondary antioxidant and processing stabilizer, the integrity of TOP is paramount for final product quality and performance. This document provides in-depth, field-proven insights into the mechanisms of TOP degradation and offers robust strategies for its prevention.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding TOP hydrolysis.
Q1: What is this compound (TOP) hydrolysis, and why is it a critical issue?
A: this compound hydrolysis is a chemical reaction where TOP, a phosphite ester, reacts with water. This reaction breaks down the TOP molecule into dioctyl phosphite and octanol. The primary concern is that this degradation neutralizes TOP's function as a secondary antioxidant, which is to protect the primary drug substance or polymer from degradation during high-temperature processing.[1] Furthermore, the hydrolysis product, dioctyl phosphite, is acidic. This acidity can catalyze further hydrolysis in an auto-catalytic loop and may also corrode processing equipment or degrade other acid-sensitive components in your formulation.[2] In advanced stages, extensive hydrolysis can lead to the formation of sticky, lumpy masses, compromising the physical properties of the formulation.[2]
Q2: What are the primary environmental factors that accelerate TOP hydrolysis?
A: The rate of TOP hydrolysis is primarily influenced by three factors:
-
Moisture: As a direct reactant, the presence of water is the most critical factor.[2][3] Even trace amounts of moisture absorbed from the atmosphere or present in other excipients can initiate degradation.
-
Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction, accelerating the degradation process significantly.[4]
-
pH (Acidity): The reaction is catalyzed by acids.[5] Since hydrolysis itself produces acidic byproducts, the process can become self-accelerating once initiated.[2] The presence of any other acidic impurities in the formulation will also hasten TOP degradation.
Q3: What are the first signs of TOP hydrolysis in my formulation?
A: Early detection is key. The initial signs are often subtle:
-
Physical Appearance: The formulation may lose clarity, becoming hazy or cloudy. In liquid formulations, you might observe the formation of a separate phase or sediment. In solid forms, it can lead to stickiness or clumping.[2]
-
Analytical Changes: A sensitive analytical method like HPLC or GC will show a decrease in the peak area of the parent TOP molecule and the emergence of new peaks corresponding to its degradants.
-
Performance Issues: During processing, you may notice a loss of stabilization efficacy, such as increased melt viscosity or discoloration of the product, which indicates the antioxidant function has been compromised.[1]
Q4: Can I use a stabilizer to prevent this? What kind should I choose?
A: Yes, chemical stabilizers are a highly effective strategy. The most common approach is to include a small amount of an acid scavenger. Sterically hindered amines, such as triisopropanolamine, are frequently used.[2] These basic compounds neutralize the acidic byproducts of hydrolysis, thereby breaking the auto-catalytic cycle. Epoxy compounds and other co-stabilizers can also be effective, often working synergistically with the phosphite ester.[6] The choice of stabilizer depends on formulation compatibility, regulatory acceptance, and the specific processing conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into diagnosing and resolving complex hydrolysis issues.
Issue 1: My formulation shows signs of degradation despite using fresh, high-purity TOP.
Root Cause Analysis: If the TOP itself is not the source of contamination, the problem likely lies within the formulation environment or other components.
-
Excipient-Borne Moisture: Many common excipients are hygroscopic and can introduce significant amounts of water into a formulation. It is crucial to use desiccated or anhydrous grades of all other components.
-
Atmospheric Exposure: Processing in a high-humidity environment allows for the direct absorption of moisture.
-
"Hidden" Acidity: Residual catalysts or acidic impurities from other raw materials can initiate hydrolysis even if the bulk formulation is nominally neutral.
Troubleshooting Workflow: Identifying the Source of Instability
Caption: Troubleshooting workflow for identifying the root cause of TOP hydrolysis.
Issue 2: I added a stabilizer, but I'm still seeing TOP degradation over the long term.
Root Cause Analysis: This suggests that the chosen stabilization strategy is insufficient for the formulation's lifecycle.
-
Incorrect Stabilizer Concentration: The amount of stabilizer may be too low to neutralize the acid generated over the product's shelf life.
-
Stabilizer Incompatibility: The chosen stabilizer might be interacting with another component of the formulation, reducing its efficacy.
-
Lack of Synergistic Protection: Phosphites like TOP function as secondary antioxidants (hydroperoxide decomposers). They work best when paired with a primary antioxidant (a free radical scavenger), such as a hindered phenol.[1][7][8] This synergistic combination provides more robust and lasting protection than either component alone.[8]
Comparative Data: Stabilizer Package Efficacy
The following table summarizes hypothetical results from an accelerated stability study (stored at 50°C for 4 weeks) to illustrate the impact of different stabilization strategies.
| Formulation ID | Stabilizer System | % TOP Remaining | Dioctyl Phosphite (µg/g) | Visual Appearance |
| F1 (Control) | None | 65% | 15,200 | Very Hazy, Precipitate |
| F2 (Amine) | 0.5% Triisopropanolamine | 92% | 1,100 | Slightly Hazy |
| F3 (Phenol) | 1.0% Hindered Phenol | 75% | 8,500 | Hazy |
| F4 (Synergy) | 0.5% Amine + 1.0% Phenol | 99% | < 100 | Clear |
Part 3: Experimental Protocols
These protocols provide step-by-step methodologies for quantifying hydrolysis and assessing stability.
Protocol 1: Quantification of Hydrolysis by Acid-Base Titration
This method quantifies the acidic hydrolysis products and is a reliable indicator of the extent of TOP degradation.
Principle: The acidic degradant (dioctyl phosphite) is titrated with a standardized basic solution. The amount of titrant consumed is directly proportional to the amount of hydrolysis that has occurred.
Materials:
-
Formulation sample containing TOP
-
Isopropyl alcohol (IPA), neutralized
-
0.01 N Potassium Hydroxide (KOH) in IPA, standardized
-
Thymol blue indicator solution
-
Automatic or manual burette (Class A)
Procedure:
-
Accurately weigh approximately 5 g of the formulation into a 125 mL Erlenmeyer flask.
-
Add 50 mL of neutralized isopropyl alcohol to the flask and swirl to dissolve the sample completely.
-
Add 5-7 drops of thymol blue indicator. The solution should be yellow.
-
Titrate the sample with the standardized 0.01 N KOH solution. The endpoint is reached when the solution color changes from yellow to a persistent blue.
-
Record the volume of KOH solution used.
-
Perform a blank titration using 50 mL of the neutralized IPA and subtract this value from the sample titration volume.
-
Calculation: Acid Number (mg KOH/g) = (V_sample - V_blank) * N * 56.1 / Sample Weight (g) Where: V = volume of titrant (mL), N = Normality of KOH, 56.1 = molecular weight of KOH.
Self-Validation: The precision of the method should be confirmed by running triplicate samples; the relative standard deviation (RSD) should be less than 5%. The standardized KOH solution should be verified against a primary standard (e.g., KHP) weekly.
Protocol 2: Accelerated Stability Testing Workflow
This protocol is designed to evaluate and compare the effectiveness of different stabilization strategies under stress conditions.
Caption: Workflow for conducting an accelerated stability study on TOP formulations.
Protocol 3: HPLC-UV Method for TOP and Degradant Quantification
This method provides specific quantification of both the parent TOP and its primary hydrolysis product, dioctyl phosphite.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: 85:15 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare individual stock solutions of TOP and dioctyl phosphite reference standards in acetonitrile. Create a series of mixed working standards by serial dilution to generate a 5-point calibration curve covering the expected concentration range.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a known volume of acetonitrile to achieve a target concentration within the calibration range. Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for TOP and dioctyl phosphite based on their retention times from the reference standards. Calculate the concentration in the samples using the linear regression equation from the calibration curve.
Self-Validation: The method should be validated for linearity (R² > 0.995), accuracy (recovery of 98-102%), and precision (RSD < 2%). A system suitability standard should be run periodically to ensure consistent chromatographic performance.
References
-
Amfine Chemical Corporation. (n.d.). Phosphites | Process Stabilizers for Plastics. Retrieved from [Link]
-
Kegl, T. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(23), 7123. Available at: [Link]
- Talma, A. G., & Schelhaas, M. (2011). Hydrolytically stable phosphite compositions. (WO2011014529A2). Google Patents.
-
Jubang. (2020). 6 commonly used PVC auxiliary heat stabilizers. Retrieved from [Link]
-
Song, Z., et al. (2024). The Synergistic Power of Antioxidant Blends in Polymer Stabilization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2003). Triethyl phosphite CAS N°: 122-52-1. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods. In Toxicological Profile for Dichlorvos. Retrieved from [Link]
-
Tablets and Capsules. (2024). Moisture Control and Degradation Management. Retrieved from [Link]
- Hill, C. G. (1955). Production method of triethyl phosphite. (CN1724546A). Google Patents.
-
Winona State University. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. OpenRiver. Retrieved from [Link]
-
U.S. Department of Energy. (1956). The effect of high temperatures on the stability and ignition properties of commercial triaryl phosphate fluids. (Report No. WADC-TR-56-339). Defense Technical Information Center. Retrieved from [Link]
- Titmas, R. C. (1972). Hydrolytic stabilizer of phosphite esters and use as epoxy resin stabilizer. (US3703496A). Google Patents.
Sources
- 1. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 2. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. 6 commonly used PVC auxiliary heat stabilizers - Knowledge - JUBANG [pvcchemical.com]
- 7. specialchem.com [specialchem.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Trioctyl Phosphite Additive Compatibility
Welcome to the technical support center for Trioctyl Phosphite (TOP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this versatile secondary antioxidant. Here, we address common compatibility challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Foundational Knowledge & FAQs
This section covers the fundamental properties and common questions regarding this compound.
Q1: What is the primary function of this compound in a formulation?
A1: this compound, an organophosphorus compound, primarily functions as a secondary antioxidant or hydroperoxide decomposer.[1] During polymer processing or long-term use, primary antioxidants (like hindered phenols) donate a hydrogen atom to neutralize free radicals, which in turn generates hydroperoxides (ROOH).[2][3] These hydroperoxides are unstable and can decompose, creating new radicals that continue the degradation cycle. This compound intervenes by catalytically decomposing these hydroperoxides into stable, non-radical products, thereby protecting the polymer from degradation and prolonging its service life.[1][2] This action is particularly crucial during high-temperature processing where thermal degradation is a major concern.[4]
Q2: What are the initial signs of an incompatibility issue involving this compound?
A2: The first signs of incompatibility can be subtle or overt. Visually, you might observe discoloration (often yellowing), haziness, or the formation of a surface bloom or exudate on your material.[5][6] Performance-wise, you may see a reduction in the expected thermal stability, a loss of mechanical properties, or a decrease in the efficacy of other additives in the formulation.[6] Any unexpected change in the physical or performance characteristics of your formulation warrants an investigation into additive compatibility.
Q3: Is this compound prone to hydrolysis, and what are the consequences?
A3: Yes, like many phosphite esters, this compound is susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures.[2][7] The hydrolysis reaction breaks down the phosphite into dioctyl phosphite and octanol. This process is problematic for two main reasons: firstly, it consumes the active antioxidant, reducing its protective effect. Secondly, the hydrolysis byproducts can be acidic.[8] These acidic species can then react with other acid-sensitive additives in the formulation, leading to a cascade of negative interactions.[8]
Section 2: Troubleshooting Specific Additive Interactions
This section delves into compatibility issues with specific classes of additives commonly used with this compound.
Interaction with Primary Antioxidants (Hindered Phenols)
Q4: I'm observing significant yellowing in my formulation containing this compound and a hindered phenolic antioxidant. What's the cause?
A4: While this compound and hindered phenols often work synergistically, discoloration can arise from the transformation products of the phenolic antioxidant.[2][3][4] Phenolic antioxidants, in their process of scavenging free radicals, can be converted into conjugated structures like quinone methides, which are intensely colored.[9] While the this compound can sometimes regenerate the primary antioxidant, this balance can be disrupted.[3] Furthermore, residual phenols from the manufacturing of some phosphite antioxidants can also lead to discoloration.[2]
Q5: How can I mitigate discoloration when using this compound with phenolic antioxidants?
A5: To minimize discoloration, consider the following:
-
Optimize the Ratio: The synergistic effect between phosphite and phenolic antioxidants is often ratio-dependent. Experiment with different ratios to find the optimal balance that provides stability without promoting color formation.
-
Select a More Stable Phenolic: Some phenolic antioxidants are inherently more prone to forming colored byproducts. Consult technical data sheets to select a primary antioxidant with better color stability.
-
Ensure High Purity: Use high-purity grades of both this compound and the phenolic antioxidant to minimize the presence of residual catalysts or reactants that can contribute to side reactions.[2]
-
Add a Co-stabilizer: In some cases, adding a zinc-containing compound like zinc stearate can help prevent yellowing associated with phenolic antioxidant and titanium dioxide interactions.[10]
Interaction with Hindered Amine Light Stabilizers (HALS)
Q6: My formulation's UV stability is lower than expected when I combine this compound with a Hindered Amine Light Stabilizer (HALS). Why is this happening?
A6: This is a classic case of antagonistic interaction. HALS are basic compounds and are highly effective at scavenging free radicals generated by UV exposure.[11][12] However, their performance can be severely compromised in an acidic environment. As mentioned in Q3, the hydrolysis of this compound can generate acidic byproducts.[8] These acids can neutralize the basic HALS, rendering them ineffective and thereby reducing the overall UV stability of the material.
Q7: How can I use this compound in a formulation that also requires UV protection from HALS?
A7: To avoid the antagonistic interaction between this compound and HALS, consider these strategies:
-
Use a Hydrolytically Stable Phosphite: Replace this compound with a more sterically hindered or "second-generation" phosphite antioxidant that exhibits greater resistance to hydrolysis.[2] This will reduce the generation of acidic byproducts.
-
Incorporate an Acid Scavenger: Add a compound like zinc stearate or a hydrotalcite to the formulation. These additives will neutralize any acidic species formed from phosphite hydrolysis before they can deactivate the HALS.
-
Separate the Additives: In multi-layer systems, it might be possible to incorporate the phosphite in an inner layer and the HALS in an outer layer to minimize direct interaction.
Section 3: Experimental Protocols & Data
Protocol 1: Additive Compatibility Jar Test
This simple test provides a quick visual assessment of compatibility at processing temperatures.
Objective: To visually screen for discoloration, phase separation, or gas evolution when combining this compound with other additives at elevated temperatures.
Materials:
-
Glass test tubes or beakers
-
Heating block or oil bath
-
This compound and other test additives
-
Inert polymer powder (e.g., polypropylene) as a matrix
Procedure:
-
Accurately weigh and combine the desired ratio of this compound and the other additive(s) into a clean, dry test tube.
-
Add a small amount of the inert polymer powder to simulate a more realistic matrix.
-
Place the test tube in a heating block pre-heated to the intended processing temperature (e.g., 200°C).
-
Observe the mixture for any changes in color, clarity, or for any gas evolution over a period of 30-60 minutes.
-
A control sample with only the polymer and one with the polymer and this compound should be run in parallel for comparison.
Interpretation:
-
Yellowing/Darkening: Indicates potential thermal degradation or reaction between additives.
-
Cloudiness/Phase Separation: Suggests poor solubility or compatibility.
-
Gas Bubbles: May indicate a decomposition reaction.
Data Summary: Compatibility Overview
The following table provides a general guideline for the compatibility of this compound with common additives. This is not exhaustive and should be confirmed with experimental testing.
| Additive Class | Compatibility Rating | Potential Issues | Mitigation Strategies |
| Hindered Phenols | Generally Good (Synergistic) | Discoloration (yellowing) | Optimize ratio, use high-purity grades |
| HALS | Use with Caution (Potentially Antagonistic) | Reduced UV stability due to HALS neutralization | Use hydrolytically stable phosphite, add acid scavenger |
| UV Absorbers | Generally Good | Minimal direct interaction reported | Standard formulation practices |
| Antistatic Agents | Varies | Can be sensitive to acidic byproducts | Test specific agent, consider acid scavenger |
| Fillers (e.g., CaCO3) | Generally Good | Basic fillers can sometimes accelerate hydrolysis | Ensure filler is dry, test compatibility |
Section 4: Visualizing Workflows and Mechanisms
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving compatibility issues with this compound.
Mechanism of HALS Deactivation
This diagram illustrates the chemical pathway leading to the deactivation of Hindered Amine Light Stabilizers by the acidic byproducts of this compound hydrolysis.
References
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). National Center for Biotechnology Information.
- Process for the preparation and recovery of triethyl phosphite and derivatives thereof. (n.d.). Google Patents.
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (n.d.). ResearchGate.
- Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics.
- How Does Phosphite Antioxidants Work? (2024, June 21). Vinati Organics.
- SAFETY DATA SHEET - Triethyl phosphite. (2008, April 11). Fisher Scientific.
- ANALYTICAL SOLUTIONS FOR POLYMER, ADDITIVE, & PRODUCT CHARACTERIZATION. (n.d.). TA Instruments.
- An experimental and theoretical approach on stability towards hydrolysis of triethyl phosphate and its effects on the microstructure of sol-gel-derived bioactive silicate glass. (n.d.). PubMed.
- a comparative look at tridecyl phosphite against other alkyl phosphite antioxidants for diverse polymer uses. (2025, July 5). BDMAEE.
- The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA.
- Troubleshooting Antioxidant Blooming and Migration in Polymers. (2023, December 28). SpecialChem.
- The effect of a hindered amine light stabilizer on the aging behavior of moisture-curable polyurethane as a cultural relics consolidant. (n.d.). Polimery.
- Understanding the good compatibility and moderate volatility of Tridecyl Phosphite for balanced performance. (2025, June 27). BDMAEE.
- SAFETY DATA SHEET - Triethyl phosphite. (2025, April 28). Sigma-Aldrich.
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). Google Scholar.
- Preparation method of triethyl phosphate. (n.d.). Google Patents.
- Polymer Analysis/Characterization. (2025, December 20). ResolveMass Laboratories Inc..
- The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025, October 15). ResearchGate.
- Unveiling the mechanism of the triethyl phosphate hydrolysis reactionin the synthesis of the... (2023, March 21). YouTube.
- TRIOCTYL PHOSPHATE Resistant O-Rings and Seals. (n.d.). Marco Rubber & Plastics.
- Submitted by Rebekah M. Richardson and David F. Wiemer. (n.d.). Organic Syntheses Procedure.
- Additive Analysis | Polymer Chemical Characterization. (n.d.). Smithers.
- triethyl phosphite - Cosmos Plastics and Chemicals. (2018, May 5). Cosmos Plastics and Chemicals.
- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024, June 24). National Institutes of Health.
- How to solve the problem of discolouration of produced plastic products? (2024, April 22). iSuoChem.
- TRIETHYLPHOSPHITE - Safety Data Sheet. (2015, January 6). Gelest, Inc..
- Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal.
- Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. (2024, January 9). Wellt Chemicals.
- Phosphite additives and their transformation products in polyethylene packaging for γ-irradiation. (n.d.). ResearchGate.
- What is the best way to determine the optimal polymer additive blend? (2020, August 18). ResearchGate.
- Phenolic phosphite antioxidant for polymers. (n.d.). Google Patents.
- Additives Analysis for Polymers and Plastics. (n.d.). Intertek.
- LOWILITE™ Hindered Amine Light Stabilizers, Product Article. (n.d.). ChemPoint.
- Antioxidants as Sources of Plastics Discoloration: Structural Effects. (n.d.). ResearchGate.
- Product Information Triethyl Phosphate. (n.d.). Bisley International.
- Prebiotic Chemistry of Phosphite: Mild Thermal Routes to Form Condensed-P Energy Currency Molecules Leading Up to the Formation of Organophosphorus Compounds. (2023, March 31). National Center for Biotechnology Information.
- INTRODUCTION TO POLYMER ADDITIVES AND STABILIZ
- Understanding the interactions of phosphonate-based flame-retarding additives with graphitic anode for lithium ion batteries. (2025, August 9). ResearchGate.
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- 4. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 5. specialchem.com [specialchem.com]
- 6. marcorubber.com [marcorubber.com]
- 7. researchgate.net [researchgate.net]
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- 11. welltchemicals.com [welltchemicals.com]
- 12. chempoint.com [chempoint.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of Trioctyl Phosphite
For researchers, scientists, and drug development professionals, the precise quantification of additives like trioctyl phosphite (TOP) is not merely a procedural step but a cornerstone of quality, safety, and efficacy. As a secondary antioxidant and processing stabilizer, TOP is integral to the performance of numerous polymeric materials, including those used in pharmaceutical packaging and medical devices. Its accurate measurement is critical for ensuring product stability, meeting regulatory thresholds, and understanding degradation pathways.
This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound. Moving beyond a simple listing of methods, we will explore the underlying principles, the rationale behind experimental choices, and the practical nuances that ensure data integrity. Our focus is on creating self-validating systems of analysis that are robust, reliable, and fit for purpose.
Foundational Analytical Strategies: Chromatography vs. Spectroscopy
The analytical challenge presented by this compound—a non-polar molecule with low volatility and no strong chromophore—requires a careful selection of methodology. The primary division in analytical approaches lies between separation techniques (chromatography) and identification/quantification techniques based on molecular properties (spectroscopy).
-
Chromatographic Techniques (GC, HPLC): These methods excel at isolating the analyte of interest from a complex matrix. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) hinges on the analyte's volatility and thermal stability, as well as the nature of the sample matrix. For TOP, both can be employed, but each comes with specific considerations for detection and potential sample degradation.
-
Spectroscopic Techniques (³¹P NMR, FTIR): These techniques probe the intrinsic molecular structure of the analyte. Nuclear Magnetic Resonance (NMR), particularly leveraging the phosphorus-31 nucleus, offers unparalleled specificity and structural information. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid method for functional group identification, making it suitable for screening and qualitative assessments.
Below is a logical workflow for selecting the appropriate analytical technique based on common research and quality control objectives.
Caption: Decision workflow for selecting an analytical method for this compound.
Gas Chromatography (GC): The Gold Standard for Volatile Analytes
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1] Coupled with a sensitive detector like a Mass Spectrometer (MS) or Flame Ionization Detector (FID), GC offers excellent sensitivity and resolving power.
Expertise & Experience: Why GC-MS is a Preferred Method
The choice of GC-MS is rooted in its ability to provide both quantitative data and qualitative structural confirmation simultaneously.[2][3] For an additive like TOP, this is crucial for distinguishing it from other plasticizers, degradation products (e.g., trioctyl phosphate), or matrix components.
-
Causality of Experimental Choices:
-
Injector Temperature: A sufficiently high temperature is required to ensure complete and rapid volatilization of TOP. However, excessive heat can cause thermal degradation. An empirical balance is found by testing a range of temperatures and monitoring for the appearance of degradation product peaks.
-
Column Selection: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is chosen because "like dissolves like."[1] The non-polar nature of TOP dictates a non-polar stationary phase for optimal retention and peak shape.
-
Detector - MS vs. FID: While FID offers robust quantification, MS provides superior selectivity and identification.[2] By monitoring for specific fragment ions of TOP (e.g., in Selected Ion Monitoring or SIM mode), matrix interference can be virtually eliminated, leading to lower detection limits.
-
Trustworthiness: A Self-Validating GC-MS Protocol
A robust protocol must include checks to validate the performance of the system and the integrity of the results for each analytical batch.
Experimental Protocol: GC-MS Quantification of this compound in a Polymer Matrix
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh ~1 g of the polymer sample into a 20 mL glass vial.
-
Add 10 mL of a suitable solvent (e.g., Dichloromethane or a Cyclohexane/Isopropanol mixture). The choice depends on the polymer's solubility; the goal is to dissolve or swell the polymer to release the TOP.
-
Add an internal standard (IS), such as triphenyl phosphate, at a known concentration. The IS corrects for variations in extraction efficiency and injection volume.
-
Agitate the sample (e.g., sonication for 30 minutes, followed by shaking for 2 hours) to ensure exhaustive extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer.
-
Transfer the supernatant to a clean vial. If necessary, filter through a 0.45 µm PTFE syringe filter.
-
-
Instrumental Analysis (GC-MS):
-
System: Agilent GC-MS system (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Injector: 280°C, Splitless mode (1 µL injection).
-
Oven Program: Initial 150°C hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min. (Note: This is a starting point; the high final temperature is necessary to elute the high-boiling TOP).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Transfer line at 290°C. Ion source at 230°C. Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (m/z 50-550) for initial identification and SIM mode for quantification, monitoring characteristic ions for TOP and the IS.
-
-
Calibration & Quantification:
-
Prepare a series of calibration standards of TOP and the IS in the extraction solvent, covering the expected sample concentration range.
-
Analyze the standards to generate a calibration curve based on the ratio of the analyte peak area to the IS peak area versus concentration.
-
Analyze a solvent blank and a Quality Control (QC) sample (a matrix sample spiked with a known amount of TOP) before and after the sample sequence to verify system cleanliness and accuracy.
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area ratio should be <5% to ensure system precision.
-
High-Performance Liquid Chromatography (HPLC): The Non-Volatile Alternative
HPLC is the method of choice for compounds that are not sufficiently volatile or are thermally unstable.[4] For TOP, which has a high boiling point, HPLC can be a viable alternative to GC, avoiding any risk of on-instrument degradation.
Expertise & Experience: Overcoming Detection Challenges
The primary challenge with HPLC analysis of TOP is detection. Lacking a significant UV-absorbing chromophore, standard UV-Vis detectors are not ideal.
-
Causality of Experimental Choices:
-
Detector Selection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly suitable as they are universal detectors that do not require a chromophore. Alternatively, Mass Spectrometry (LC-MS) provides the best sensitivity and selectivity.
-
Mobile Phase: A reverse-phase method using a C18 column with a mobile phase of acetonitrile and/or methanol is typical for non-polar analytes. Isocratic elution is often sufficient. It is critical to use non-aqueous mobile phases to prevent the hydrolysis of the phosphite ester on the column or in the system.[5]
-
Column Chemistry: A standard C18 column provides the necessary hydrophobic interactions to retain the long octyl chains of TOP, allowing for its separation from more polar matrix components.
-
Trustworthiness: A Self-Validating HPLC-ELSD Protocol
Experimental Protocol: HPLC-ELSD for this compound Assay
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and dissolve in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumental Analysis (HPLC-ELSD):
-
System: Agilent 1260 Infinity II HPLC with ELSD (or equivalent).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas (Nitrogen) flow 1.5 SLM. (Note: These settings must be optimized for the specific instrument and mobile phase).
-
-
Calibration & Quantification:
-
Prepare calibration standards of TOP in the analysis solvent. Note that ELSD response is often non-linear, requiring a quadratic or power function fit for the calibration curve.
-
Analyze standards to construct the curve (log[Area] vs. log[Concentration]).
-
Bracket sample analysis with QC checks to ensure consistent detector response.
-
-
System Suitability Test (SST):
-
Inject a mid-level standard six times. The RSD of the peak area should be <5% and the tailing factor should be <2.0.
-
³¹P Nuclear Magnetic Resonance (NMR): The Definitive Quantitative Tool
For absolute quantification and structural elucidation, ³¹P NMR is an exceptionally powerful technique.[6][7] Since ³¹P has 100% natural abundance and a high gyromagnetic ratio, it provides excellent sensitivity for a nucleus other than ¹H.[7]
Expertise & Experience: Why ³¹P qNMR is Authoritative
Quantitative NMR (qNMR) provides a direct measurement of the molar quantity of an analyte without the need for a specific analyte standard curve. Quantification is performed relative to a certified internal standard of known purity and concentration.
-
Causality of Experimental Choices:
-
Specificity: The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus atom. This compound (P(III)) will have a distinct chemical shift (typically around +138 ppm) far from its primary oxidation product, trioctyl phosphate (P(V), around 0 ppm), allowing for simultaneous quantification of both.[8]
-
Internal Standard: A phosphorus-containing compound with a known structure and a resonance in a clear region of the spectrum is chosen (e.g., triphenyl phosphate). It must be stable and not react with the sample.
-
Acquisition Parameters: To ensure accurate integration, the relaxation delay (d1) must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus being quantified. This ensures all signals have fully relaxed before the next pulse, making the signal integral directly proportional to the number of nuclei.
-
Trustworthiness: A Self-Validating ³¹P qNMR Protocol
Experimental Protocol: Absolute Purity Determination by ³¹P qNMR
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~20 mg of a certified internal standard (e.g., triphenyl phosphate) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.
-
-
Instrumental Analysis (NMR Spectrometer):
-
System: Bruker 400 MHz spectrometer (or equivalent) with a phosphorus-capable probe.
-
Nucleus: ³¹P.
-
Acquisition: Use an inverse-gated proton decoupling sequence to eliminate NOE effects.
-
Key Parameters:
-
Pulse Angle: 30-45° (to reduce relaxation time).
-
Relaxation Delay (d1): 30 seconds (a conservative value to ensure full relaxation).
-
Number of Scans: 64 (or more to achieve adequate signal-to-noise).
-
-
-
Data Processing & Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the distinct signals for this compound and the internal standard.
-
Calculate the purity of the this compound sample using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of phosphorus nuclei per molecule (1 for both), MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.
-
-
Validation:
-
The T₁ values for both the analyte and standard should be measured in a separate experiment to confirm the chosen relaxation delay is sufficient.
-
Performance Comparison
The choice of technique is ultimately a balance of sensitivity, specificity, cost, and the analytical question being asked. The following table summarizes the key performance characteristics of each method for this compound quantification.
| Parameter | GC-MS | HPLC-ELSD/MS | ³¹P qNMR | FTIR |
| Principle | Volatility-based separation & mass fragmentation | Polarity-based separation & light scattering/mass | Nuclear spin resonance | Infrared absorption by molecular bonds |
| Typical Sensitivity | High (ppm - ppb) | Medium (ppm) | Low (% - 0.1%) | Very Low (>1%) |
| Specificity | Very High (with MS) | High (with MS) | Absolute | Low to Medium |
| Quantification | Relative (vs. standard curve) | Relative (vs. standard curve) | Absolute (vs. internal standard) | Semi-quantitative at best |
| Sample Prep | Moderate (Extraction) | Simple (Dilution) | Simple (Dilution) | Minimal to None |
| Key Advantage | Excellent sensitivity and confirmatory power. | Good for thermally labile compounds. | Absolute quantification, structural info. | Speed, simplicity, screening tool. |
| Key Limitation | Requires volatility, potential for thermal degradation. | Requires specific detectors (ELSD/MS), potential for hydrolysis. | Low sensitivity, high instrument cost. | Low sensitivity, matrix interference. |
Conclusion and Recommendations
There is no single "best" method for the quantification of this compound; the optimal choice is dictated by the analytical context.
-
For trace-level analysis and impurity profiling in complex matrices such as polymers or environmental samples, GC-MS is the superior technique due to its high sensitivity and specificity.
-
For routine quality control and purity assays of raw materials where concentrations are high, ³¹P qNMR is the most authoritative method, providing rapid, absolute quantification with minimal sample preparation and simultaneous insight into degradation products.
-
HPLC with universal detection (ELSD/CAD/MS) serves as an excellent orthogonal technique to GC-MS, particularly when thermal lability is a concern or when analyzing formulations with non-volatile components.
-
FTIR should be reserved for initial screening and identification of the bulk material, offering a rapid confirmation of the presence of phosphite functional groups but lacking the capability for reliable quantification.
By understanding the fundamental principles and the rationale behind the specific experimental parameters of each technique, researchers can confidently select and implement a robust, self-validating method for the accurate quantification of this compound, ensuring the integrity and quality of their work.
References
-
OECD SIDS. (2003). Triethyl Phosphite. UNEP Publications. [Link]
-
Richardson, R. M., & Wiemer, D. F. (n.d.). DIETHYL BENZYLPHOSPHONATE. Organic Syntheses. [Link]
-
Bagalawis, R. L., Carlson, J., & Walsh, J. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Defense Technical Information Center. [Link]
-
Kadem, A., et al. (2023). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Environmental Science and Pollution Research. [Link]
-
Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. [Link]
-
Wikipedia. (n.d.). Triethyl phosphite. [Link]
-
Rahman, T., et al. (2026). Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis. RSC Publishing. [Link]
-
Defense Technical Information Center. (2003). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. [Link]
-
Wang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. [Link]
-
Jasiorski, M., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]
-
Zhang, Y., et al. (2024). Quantitative 31P NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical and Pharmaceutical Bulletin. [Link]
-
Krishnamurthy, M. N., Rajalakshmi, S., & Kapur, O. P. (1985). Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils. Journal of the Association of Official Analytical Chemists. [Link]
-
Ledezma-Orozco, E., et al. (2023). Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. Polymers. [Link]
-
Jasiorski, M., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. [Link]
-
International Organization for Standardization. (1976). Phosphoric acid for industrial use -- Determination of total phosphorus(V) oxide content -- Quinoline phosphomolybdate gravimetric method. [Link]
-
ResearchGate. (2024). (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
Jiang, H., et al. (2024). Quantitative 31P NMR Spectroscopy for the Determination of Fosfomycin and Impurity A in Pharmaceutical Products of Fosfomycin Sodiumor Calcium. Magnetic Resonance in Chemistry. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Triethyl phosphite - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of Trioctyl Phosphite and Comparative Analytical Methodologies
For researchers, scientists, and drug development professionals working with organophosphorus compounds, a deep understanding of their analytical behavior is paramount. This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of trioctyl phosphite, a widely used industrial chemical. Beyond a mere procedural description, this document elucidates the chemical principles governing its fragmentation, offers a comparative overview of alternative analytical techniques, and provides detailed experimental protocols to ensure reproducible and reliable results.
Introduction to this compound and its Analytical Significance
This compound, with the chemical formula C₂₄H₅₁O₃P, serves as a crucial antioxidant and stabilizer in various polymers. Its efficacy is intrinsically linked to its chemical structure, and therefore, its accurate identification and quantification are critical for quality control and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for this purpose due to its high separation efficiency and definitive molecular identification capabilities. Understanding the specific fragmentation pattern of this compound under electron ionization (EI) is the cornerstone of developing robust and accurate GC-MS methods.
The Electron Ionization (EI) Fragmentation Pathway of this compound
While a publicly available, verified EI mass spectrum for this compound is not readily found in common databases, its fragmentation pattern can be reliably predicted based on the well-documented behavior of homologous trialkyl phosphites and other organophosphorus compounds. The fragmentation is primarily dictated by the stability of the resulting carbocations and neutral losses.
Upon entering the MS ion source, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). Due to its high molecular weight and the presence of long alkyl chains, the molecular ion of this compound is expected to be of low abundance or even absent in a 70 eV EI spectrum. The fragmentation cascade will be dominated by characteristic losses of the octyl chains.
The principal fragmentation pathways are anticipated to be:
-
Loss of an Octene Molecule (C₈H₁₆): This is a hallmark fragmentation mechanism for long-chain esters, proceeding through a six-membered ring transition state (McLafferty-type rearrangement). This will result in a prominent ion at m/z 306, corresponding to the [M - C₈H₁₆]⁺˙ ion. Successive losses of octene are also highly probable.
-
Cleavage of the P-O Bond: Homolytic or heterolytic cleavage of the phosphorus-oxygen bond can lead to the formation of various fragment ions.
-
Cleavage of the C-O Bond: Fission of the carbon-oxygen bond within the octyl ester group will also contribute to the fragmentation pattern.
-
Formation of Octyl Cations: The presence of a significant peak at m/z 113 would correspond to the octyl carbocation [C₈H₁₇]⁺, formed through the cleavage of the C-O bond.
A graphical representation of the predicted fragmentation pathway is presented below:
Caption: Predicted EI Fragmentation Pathway of this compound.
Table 1: Predicted Prominent Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 418 | [C₂₄H₅₁O₃P]⁺˙ | Molecular Ion (likely low abundance) |
| 306 | [C₁₆H₃₅O₃P]⁺˙ | Loss of one octene molecule |
| 194 | [C₈H₁₉O₃P]⁺˙ | Loss of two octene molecules |
| 113 | [C₈H₁₇]⁺ | Octyl carbocation |
| 305 | [C₁₆H₃₄O₂P]⁺ | Loss of an octoxy radical |
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to ensure data integrity and provide a more complete picture of the sample.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| GC-MS | Separation by volatility and polarity, followed by mass-based detection. | High sensitivity and selectivity; provides structural information through fragmentation.[1] | Requires derivatization for non-volatile analogs; potential for thermal degradation of labile compounds. |
| HPLC with UV/ELSD | Separation by polarity using a liquid mobile phase. | Suitable for less volatile or thermally labile phosphites; can be non-destructive. | Lower sensitivity and selectivity compared to MS; UV detection requires a chromophore, which this compound lacks. Evaporative Light Scattering Detection (ELSD) is an alternative but offers limited structural information. |
| ³¹P NMR Spectroscopy | Nuclear Magnetic Resonance of the phosphorus-31 nucleus. | Provides detailed structural information and can distinguish between different phosphorus environments (e.g., phosphite vs. phosphate).[2] It is a direct and effective method for detecting phosphorus signals without interference.[3] | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
The choice of analytical technique should be guided by the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural elucidation. For routine quality control, a validated GC-MS method is often the most efficient approach. However, for in-depth structural characterization or analysis of complex matrices, a multi-technique approach including ³¹P NMR is highly recommended.
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MSD)
-
Capillary Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-500
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Inject 1 µL of each standard and sample into the GC-MS system.
Caption: General workflow for GC-MS analysis of this compound.
³¹P NMR Analysis of this compound
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a phosphorus probe.
Sample Preparation:
-
Dissolve approximately 20-30 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters:
-
Nucleus: ³¹P
-
Frequency: (As per the spectrometer's field strength)
-
Reference: 85% H₃PO₄ (external or internal)
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay: 5 seconds
-
Number of Scans: 128 (or more for dilute samples)
Expected Chemical Shift:
Based on data for similar trialkyl phosphites like triethyl phosphite, which has a ³¹P chemical shift of around +139 ppm, the chemical shift for this compound is expected to be in a similar region.[2]
Conclusion
A thorough understanding of the GC-MS fragmentation pattern of this compound is essential for its reliable analysis. By leveraging the predictable fragmentation pathways of organophosphorus compounds, a robust analytical method can be developed and validated. Furthermore, the judicious application of complementary techniques such as HPLC and ³¹P NMR provides a more comprehensive analytical characterization, ensuring the highest level of scientific integrity in research and development. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in the field, enabling them to make informed decisions in their analytical workflows.
References
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Triethyl phosphite. In Wikipedia. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
U.S. Army Soldier and Biological Chemical Command. (2001). Quantitative Method for the Detection of Triethyl Phosphate in Aqueous Solutions. Retrieved from [Link]
-
OECD. (2003). SIDS Initial Assessment Report for Triethyl phosphite. Retrieved from [Link]
- Barghi, M., et al. (2023). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Environmental Science and Pollution Research, 30(1), 1-14.
-
PubChem. (n.d.). Triethyl phosphite. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Triethyl phosphite. In NIST Chemistry WebBook. Retrieved from [Link]
- Kourkoumelis, N., & Markopoulou, C. K. (2010). Spectrophotometric determination of Irgafos 168 in polymers after different sample preparation procedures. Central European Journal of Chemistry, 8(4), 843-849.
-
National Institute of Standards and Technology. (n.d.). Triethyl phosphate. In NIST Chemistry WebBook. Retrieved from [Link]
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2007).
- Varghese, M., et al. (2022). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 14(15), 3045.
- Ochsenfeld, C., & Ahlrichs, R. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. The Journal of Chemical Physics, 134(10), 104101.
- BDMAEE. (2023). A comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses.
- Mészáros, J., et al. (2006). Electron ionization mass spectra of phosphorus-containing heterocycles. II. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,3,2-benzodiazaphosphinine 2-oxides. Journal of Mass Spectrometry, 41(5), 633-644.
- Ali, T. E., & El-Sayed, I. (2012). Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety.
- Shimadzu Corporation. (n.d.). Analytical Solutions for Analysis of Polymer Additives.
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- National Institute of Standards and Technology. (n.d.). Triethyl phosphite. In NIST Chemistry WebBook.
- Bai, Y., et al. (2021). Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. RSC Advances, 11(50), 31634-31642.
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- National Institute of Standards and Technology. (n.d.). Triethyl phosphite. In NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Phosphorous acid, tributyl ester. In NIST Chemistry WebBook.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
